2,3-Dichloro-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXXTUGYSFUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388462 | |
| Record name | 2,3-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-14-2, 69951-03-7 | |
| Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dichloro-4-nitroaniline, a key chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical and agrochemical agents.[1][2] This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to serve as a valuable resource for laboratory and development professionals.
Core Chemical Properties and Physical Data
This compound is a chlorinated and nitrated derivative of aniline. Its chemical structure, featuring two chlorine atoms and a nitro group on the aniline ring, makes it a versatile precursor for a range of chemical syntheses. The precise arrangement of these substituents significantly influences its reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 207.01 g/mol | [3] |
| CAS Number | 69951-03-7 | [1][2] |
| Appearance | Yellow crystalline solid | [4] |
| Boiling Point | 367.4 °C at 760 mmHg | [4] |
| Density | 1.624 g/cm³ | [4] |
| Flash Point | 176 °C | [4] |
| Vapor Pressure | 1.37E-05 mmHg at 25°C | [4] |
| Refractive Index | 1.655 | [4] |
| Solubility | Soluble in alcohol, ether, and benzene; slightly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the key spectral data.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Data | Reference(s) |
| ¹H NMR | Spectral data for related compounds are available, but specific data for this compound is not readily published. | [5][6] |
| ¹³C NMR | Spectral data for related compounds are available, but specific data for this compound is not readily published. | [5][7] |
| Infrared (IR) | The FT-IR spectrum of the related compound 2-chloro-4-nitroaniline has been recorded and analyzed. Characteristic bands for the amino (N-H), nitro (N-O), and chloro (C-Cl) functional groups are expected. | [8] |
| Mass Spectrometry (MS) | The mass spectrum of the related compound 2-chloro-4-nitroaniline shows a molecular ion peak corresponding to its molecular weight. | [9] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the nitration of 2,3-dichloroaniline. Careful control of the reaction conditions is essential to ensure a high yield and purity of the final product.
Synthesis of this compound via Nitration of 2,3-Dichloroaniline
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2,3-Dichloroaniline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dichloroaniline in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and temperatures should be optimized based on laboratory-scale experiments.[1][2]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent use of this compound as a chemical intermediate, for example, in the production of azo dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-4-nitroaniline(121-87-9) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dichloro-4-nitroaniline (CAS: 69951-03-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichloro-4-nitroaniline, a halogenated nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide incorporates computed data and information from structurally related molecules to offer a thorough profile.
Chemical and Physical Properties
This compound is an organic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group.[1] These functional groups contribute to its chemical reactivity and potential biological activity.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 69951-03-7 | [2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 207.01 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)Cl)--INVALID-LINK--[O-] | [2] |
| InChI Key | BOHXXTUGYSFUHK-UHFFFAOYSA-N | [2] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 205.964983 g/mol | [2] |
| Topological Polar Surface Area | 71.8 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
| Density | 1.624 g/cm³ | [3] |
| Boiling Point (at 760 mmHg) | 367.4 °C | [3] |
| Flash Point | 176 °C | [3] |
| Refractive Index | 1.655 | [3] |
Note: Some physical properties are estimated or based on data for the general class of dichloro-4-nitroanilines.
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the nitration of 2,3-dichloroaniline.[4] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure selective nitration at the C4 position, which is activated by the amino group and influenced by the directing effects of the two chlorine atoms.
Representative Synthesis Protocol: Nitration of a Dichloroaniline Derivative
Experimental Workflow: Synthesis of a Nitro-dichloroaniline
Caption: A logical workflow for the synthesis of this compound.
Materials:
-
2,3-Dichloroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ethanol (for recrystallization)
Procedure:
-
Protection (Acetylation): 2,3-dichloroaniline is reacted with acetic anhydride in glacial acetic acid and heated to reflux to form N-(2,3-dichlorophenyl)acetamide. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Nitration: The protected acetanilide is dissolved in a suitable solvent and cooled in an ice bath. A pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining a low temperature to control the reaction.
-
Deprotection (Hydrolysis): The nitrated acetanilide intermediate is subjected to acidic hydrolysis to remove the acetyl group and yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Analytical Methods
The characterization of this compound can be performed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for the separation of nitroaniline derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.
-
Spectroscopy (NMR, IR):
-
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the substitution pattern.
-
Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group.
-
Potential Applications and Biological Activity
This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its potential applications span several industries:
-
Pharmaceuticals: It can be a building block for the synthesis of active pharmaceutical ingredients (APIs). The nitroaniline scaffold is present in a number of compounds with demonstrated biological activity.
-
Agrochemicals: The compound may be used in the development of new pesticides and herbicides.
-
Dyes and Pigments: The chromophoric nitro and auxochromic amino groups make it a candidate for use in the synthesis of azo dyes.[1]
Cytotoxicity and Potential Signaling Pathways
While specific studies on the biological activity and mechanism of action of this compound are limited, the cytotoxicity of related nitroaniline compounds has been investigated. The presence of electron-withdrawing groups like nitro and chloro substituents on the aniline ring is generally associated with increased cytotoxicity.[5]
The cytotoxic effects of nitroanilines are thought to be mediated through several mechanisms, including the generation of reactive oxygen species (ROS) upon metabolic reduction of the nitro group, leading to oxidative stress and subsequent cellular damage. This can trigger apoptotic pathways.
Hypothetical Signaling Pathway for Nitroaniline-Induced Cytotoxicity
Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity.
Safety and Handling
Substituted nitroanilines should be handled with care, following standard laboratory safety procedures. They are generally considered to be toxic and may cause irritation upon contact with skin and eyes. Inhalation or ingestion should be avoided. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of a wide range of valuable compounds in the pharmaceutical, agrochemical, and dye industries. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive overview based on available information and data from structurally similar molecules. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential applications.
References
An In-depth Technical Guide on the Synthesis of 2,3-dichloro-4-nitroaniline from 2,3-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3-dichloro-4-nitroaniline is a valuable building block in organic synthesis, primarily utilized as a precursor for the preparation of more complex molecules with potential biological activity. The introduction of a nitro group onto the aromatic ring of 2,3-dichloroaniline significantly alters its electronic properties, providing a handle for further functionalization, such as reduction to an amino group or nucleophilic aromatic substitution. The synthesis of this compound is a critical step in the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
The most common method for the synthesis of this compound is the direct nitration of 2,3-dichloroaniline using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.
Reaction Mechanism and Regioselectivity
The nitration of 2,3-dichloroaniline proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The nitronium ion attacks the electron-rich aromatic ring of 2,3-dichloroaniline to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
The regioselectivity of the nitration of 2,3-dichloroaniline is governed by the directing effects of the substituents already present on the aromatic ring: the amino group (-NH₂) and the two chlorine atoms (-Cl).
-
Amino Group (-NH₂): Under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.
-
Chlorine Atoms (-Cl): The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors due to the resonance donation of their lone pairs of electrons.
Considering these effects, the incoming nitro group is directed to the positions meta to the anilinium group and ortho or para to the chlorine atoms. In the case of 2,3-dichloroaniline, the potential positions for nitration are C4, C5, and C6. The formation of this compound as a major product suggests that the directing effect of the chlorine atom at the 2-position (directing to the 4-position) and the 3-position (directing to the 4-position, para to the 3-chloro) are significant.
Experimental Protocol (Generalized)
Disclaimer: The following is a generalized experimental protocol for the nitration of a substituted aniline and should be adapted and optimized for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3-dichloroaniline | Reagent | e.g., Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | ACS | e.g., Fisher Scientific |
| Fuming Nitric Acid (>90%) | ACS | e.g., Sigma-Aldrich |
| Crushed Ice | - | - |
| Sodium Bicarbonate (Saturated Solution) | Laboratory | - |
| Dichloromethane (DCM) | ACS | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory | - |
| Ethanol | ACS | e.g., Fisher Scientific |
Procedure
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,3-dichloroaniline to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice-water bath. Stir the mixture until the aniline is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice-salt bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2,3-dichloroaniline in sulfuric acid, ensuring the internal temperature does not exceed 10°C. After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (e.g., 2-4 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate out of the solution.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on the generalized protocol. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Value |
| Molar Ratio of 2,3-dichloroaniline:Nitric Acid:Sulfuric Acid | 1 : 1.1 : 5 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3 hours |
| Yield of Crude Product | ~70-80% |
| Yield of Purified Product | ~60-70% |
| Melting Point | To be determined |
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling constants of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-H and N-O stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Note: While ¹H NMR and ¹³C NMR data for the starting material, 2,3-dichloroaniline, are available in the literature, specific and verified spectral data for the product, this compound, were not found during the literature search for this guide.
Visualizations
Signaling Pathway (Reaction Pathway)
Caption: Reaction pathway for the nitration of 2,3-dichloroaniline.
Experimental Workflow
Spectroscopic and Analytical Profile of 2,3-Dichloro-4-nitroaniline: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 2,3-Dichloro-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this compound. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the compound's structure and established spectroscopic principles.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Asymmetric NO₂ Stretch | 1500-1550 | Strong |
| Symmetric NO₂ Stretch | 1335-1370 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Cl Stretch | 600-800 | Strong |
Table 2: Predicted ¹H NMR Spectroscopy Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 6.8 - 7.2 | Doublet | 1H |
| H-6 | 7.8 - 8.2 | Doublet | 1H |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |
Table 3: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145 - 155 |
| C-2 (C-Cl) | 120 - 130 |
| C-3 (C-Cl) | 125 - 135 |
| C-4 (C-NO₂) | 135 - 145 |
| C-5 | 115 - 125 |
| C-6 | 125 - 135 |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Expected Value (m/z) | Notes |
| Molecular Ion [M]⁺ | 206, 208, 210 | Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected. The peak at m/z 206 corresponds to the molecule with two ³⁵Cl atoms. |
| Key Fragments | [M-NO₂]⁺, [M-Cl]⁺ | Fragmentation patterns would likely involve the loss of the nitro group and chlorine atoms. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal and anvil thoroughly after the measurement.
Methodology (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloro-4-nitroaniline. Due to the limited availability of experimental spectral data for this specific compound in public databases, this document leverages established NMR prediction methodologies, substituent effect analysis, and comparative data from analogous structures to offer a comprehensive theoretical framework for its spectral characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds in a drug development context.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the additive effects of the chloro, nitro, and amino substituents on a benzene ring, with reference to data from similar compounds such as 2,3-dichloroaniline, 4-nitroaniline, and 3,4-dichloronitrobenzene. The predicted spectra are for a sample dissolved in a common NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | Doublet (d) | 8.5 - 9.0 |
| H-6 | 6.8 - 7.2 | Doublet (d) | 8.5 - 9.0 |
| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145 - 150 |
| C-2 (C-Cl) | 120 - 125 |
| C-3 (C-Cl) | 125 - 130 |
| C-4 (C-NO₂) | 138 - 143 |
| C-5 (CH) | 128 - 133 |
| C-6 (CH) | 115 - 120 |
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for aromatic amines include deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the NMR analysis and structure elucidation of this compound.
Caption: Workflow for NMR Analysis of this compound.
Caption: Logical Flow for Structure Elucidation from NMR Spectra.
Spectroscopic and Spectrometric Analysis of 2,3-Dichloro-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 2,3-dichloro-4-nitroaniline. It includes predicted spectroscopic data, detailed experimental protocols for data acquisition, and a general workflow for the analysis of this compound, which holds potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Core Compound Properties
This compound is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂.[1] Its structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 4 position, and an amino group at the 1 position.
| Property | Value | Source |
| Molecular Weight | 207.01 g/mol | PubChem[2] |
| Exact Mass | 205.9649828 Da | PubChem[2] |
| Chemical Formula | C₆H₄Cl₂N₂O₂ | Smolecule[1] |
| CAS Number | 69951-03-7 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the expected vibrational modes and their approximate wavenumbers based on data for similar aromatic nitro compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amino group) | Symmetric and Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| N-O (Nitro group) | Asymmetric Stretching | 1500 - 1570 |
| N-O (Nitro group) | Symmetric Stretching | 1300 - 1370 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amino group) | Stretching | 1250 - 1350 |
| C-Cl (Chloro group) | Stretching | 600 - 800 |
| N-H (Amino group) | Bending | 1580 - 1650 |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron impact (EI) ionization is a common method for analysis.
The molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 207 m/z). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.
Fragmentation Pattern: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, including the loss of the nitro group and chlorine atoms.
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M - NO₂]⁺ | Loss of a nitro group | ~161 |
| [M - Cl]⁺ | Loss of a chlorine atom | ~172 |
| [M - NO₂ - Cl]⁺ | Loss of a nitro group and a chlorine atom | ~126 |
| [C₆H₄N]⁺ | Benzene ring with an amino group | ~90 |
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is brought into contact with the crystal, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology: Electron Impact (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the structure of the molecule.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
Solubility of 2,3-Dichloro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloro-4-nitroaniline in organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this guide synthesizes information on its synthesis, provides a detailed experimental protocol for solubility determination based on established methods for analogous compounds, and offers a qualitative assessment of its expected solubility.
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, purification, formulation, and biological assays. It is governed by the principle of "like dissolves like," where a solute's polarity and capacity for intermolecular interactions (such as hydrogen bonding and van der Waals forces) relative to the solvent determine the extent of dissolution.
This compound possesses a molecular structure with both polar (nitro and amino groups) and non-polar (dichlorinated benzene ring) characteristics. This amphiphilic nature suggests a varied solubility profile across different organic solvents. The presence of the nitro and amino groups allows for potential hydrogen bonding with protic solvents, while the chlorinated aromatic ring contributes to interactions with non-polar and polar aprotic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented. However, based on the solubility of structurally similar compounds, such as other dichloronitroaniline isomers, a qualitative estimation can be made. It is anticipated that this compound exhibits moderate to good solubility in polar aprotic solvents and alcohols, and lower solubility in non-polar hydrocarbon solvents.
For precise and reliable data, experimental determination is essential. The following table is provided as a template for researchers to populate with experimentally determined solubility values.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 25 | Data not available | Data not available | Expected to be soluble. |
| Ethanol | 25 | Data not available | Data not available | Expected to be soluble.[1] | |
| Isopropanol | 25 | Data not available | Data not available | ||
| Polar Aprotic | Acetone | 25 | Data not available | Data not available | |
| Ethyl Acetate | 25 | Data not available | Data not available | ||
| Acetonitrile | 25 | Data not available | Data not available | ||
| Dimethylformamide (DMF) | 25 | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||
| Non-Polar | Toluene | 25 | Data not available | Data not available | |
| Hexane | 25 | Data not available | Data not available | Expected to have low solubility. | |
| Diethyl Ether | 25 | Data not available | Data not available | Expected to be soluble.[1] | |
| Halogenated | Dichloromethane | 25 | Data not available | Data not available | |
| Chloroform | 25 | Data not available | Data not available |
Synthesis of this compound
The synthesis of this compound is a critical process for obtaining the pure compound for solubility studies and other research applications. A common synthetic route involves a two-step process starting from 1,2,3-trichlorobenzene.
First, 1,2,3-trichlorobenzene undergoes nitration using a mixture of nitric acid and sulfuric acid to produce 2,3,4-trichloronitrobenzene. Subsequently, the 2,3,4-trichloronitrobenzene is subjected to an ammonolysis reaction with aqueous ammonia in an organic solvent at elevated temperatures (120-150 °C) to yield the final product, this compound.
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method can be readily applied to determine the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Conclusion
While direct quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its expected behavior and a robust experimental framework for its determination. The synthesis and solubility determination protocols outlined herein will enable researchers to generate accurate and reproducible data, which is indispensable for the advancement of research and development involving this compound. It is recommended that solubility be determined across a range of temperatures to fully characterize its thermodynamic properties.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2,3-dichloro-4-nitroaniline, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Due to the limited availability of experimental crystallographic data for this specific molecule, this report integrates available spectroscopic information with computational modeling to offer a detailed understanding of its structural and electronic properties.
Introduction
This compound (C₆H₄Cl₂N₂O₂) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 4, and an amino group at position 1.[2] Its molecular weight is 207.01 g/mol , and its CAS number is 69951-03-7.[2] The arrangement of these substituents significantly influences the molecule's electronic distribution, reactivity, and intermolecular interactions, making a thorough understanding of its structure and conformation crucial for its application in chemical synthesis and drug design.
Synthesis and Characterization
The primary synthetic route to this compound involves the nitration of 2,3-dichloroaniline.[1][2] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high yield and purity.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on standard nitration reactions of substituted anilines.
Materials:
-
2,3-dichloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloroaniline in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize it carefully with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the crude product, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
Logical Workflow for Synthesis:
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A known spectrum for this compound is available in the PubChem database.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-NH₂) | 145.2 |
| C2 (C-Cl) | 120.5 |
| C3 (C-Cl) | 133.0 |
| C4 (C-NO₂) | 138.1 |
| C5 | 126.3 |
| C6 | 118.9 |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are predicted based on the analysis of similar nitroaniline compounds.[1][3]
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1550 - 1650 |
| N-O (Nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 and 1300 - 1370 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would be observed, along with M+2 and M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4][5]
Expected Fragmentation Pathway:
Molecular Structure and Conformation
In the absence of experimental single-crystal X-ray diffraction data, the molecular structure and conformation of this compound have been investigated using computational methods.
Computational Methodology
Geometry optimization and conformational analysis were performed using Density Functional Theory (DFT) calculations. These computational approaches provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
Predicted Molecular Geometry
The benzene ring is expected to be nearly planar. However, steric hindrance between the adjacent chlorine atoms at positions 2 and 3, and between the chloro and amino/nitro groups, may cause slight deviations from planarity. The amino and nitro groups are also likely to be slightly twisted out of the plane of the benzene ring.
Table 3: Predicted Bond Lengths and Angles (Computational Data)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-N(H₂) | ~1.38 | C2-C1-C6 | ~119 |
| C4-N(O₂) | ~1.48 | C1-C2-C3 | ~121 |
| C2-Cl | ~1.74 | C2-C3-C4 | ~120 |
| C3-Cl | ~1.74 | C3-C4-C5 | ~119 |
| N-O | ~1.23 | C1-N-H | ~118 |
| | | O-N-O | ~124 |
Conformational Analysis
Rotation around the C-N bonds of the amino and nitro groups is a key conformational feature. The energy barrier for rotation of the nitro group is generally higher than that for the amino group due to its larger size and potential for resonance stabilization. The preferred conformation will be a balance between steric repulsion and electronic effects, such as the formation of intramolecular hydrogen bonds between the amino protons and an oxygen atom of the nitro group or a chlorine atom, although the latter is less likely.
Conformational Energy Profile:
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, synthesis, and spectroscopic characterization of this compound. While a complete experimental dataset is not yet available, the combination of existing spectroscopic data and computational modeling offers a robust framework for understanding the properties of this important chemical intermediate. The provided protocols and data will be valuable for researchers and professionals working with this compound in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Further experimental studies, particularly single-crystal X-ray diffraction, would be beneficial to validate and refine the computational models presented here.
References
The Synthetic Versatility of 2,3-Dichloro-4-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dichloro-4-nitroaniline is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a variety of heterocyclic compounds and azo dyes. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and an amino group on a benzene ring, offers multiple reactive sites for a diverse range of chemical transformations. This technical guide explores the potential applications of this compound in the synthesis of benzimidazoles, azo dyes, and products of nucleophilic aromatic substitution, providing detailed experimental protocols and insights for researchers in drug discovery and materials science.
Core Applications and Synthetic Pathways
The reactivity of this compound is primarily governed by three key features:
-
The ortho-phenylenediamine precursor: The nitro and amino groups are positioned to facilitate the synthesis of benzimidazoles through reductive cyclization.
-
The diazotizable amino group: The primary aromatic amine can be readily converted to a diazonium salt, which can then be coupled with various aromatic compounds to form a wide range of azo dyes.
-
Activated chlorine atoms: The electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups.
The following sections provide a detailed exploration of these synthetic applications, including experimental protocols and representative data.
Synthesis of 5,6-Dichlorobenzimidazoles
The ortho-nitroamino functionality of this compound makes it an ideal precursor for the synthesis of 5,6-dichlorobenzimidazoles, a scaffold found in numerous biologically active compounds. The general approach involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.
A common and efficient method for this transformation is a one-pot reductive cyclization using a reducing agent in the presence of an aldehyde or a carboxylic acid derivative. For instance, the reaction with formic acid can directly yield 5,6-dichlorobenzimidazole.
Caption: Synthesis of 5,6-Dichlorobenzimidazole.
Experimental Protocol: Reductive Cyclization with Formic Acid
This protocol is a representative procedure for the synthesis of 5,6-dichlorobenzimidazole from this compound.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Formic Acid (HCOOH)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq.) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the iron residues.
-
To the filtrate, add formic acid (1.5-2.0 eq.) and heat the mixture to reflux for an additional 2-4 hours.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Analogous Reductive Cyclizations:
The following table summarizes yields for the synthesis of benzimidazoles from related o-nitroanilines, providing a reference for expected outcomes.
| o-Nitroaniline Derivative | Reagents | Product | Yield (%) | Reference |
| 2-Nitroaniline | Zn, NaHSO₃, Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 90 | [1] |
| 4-Chloro-2-nitroaniline | Fe, HCOOH | 5-Chloro-1H-benzo[d]imidazole | High | [2] |
| 4-Methyl-2-nitroaniline | Na₂S₂O₄, p-Tolualdehyde | 5-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole | 85 | [3] |
Synthesis of Azo Dyes
The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes. The resulting dyes, containing the 2,3-dichloro-4-nitrophenylazo moiety, are of interest for their chromophoric properties and potential applications in textiles and as pigments.
Caption: General workflow for azo dye synthesis.
Experimental Protocol: Diazotization and Coupling with β-Naphthol
This protocol details a representative synthesis of an azo dye from this compound and β-naphthol.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before use.
Part B: Azo Coupling
-
In a separate beaker, dissolve β-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the β-naphthol solution with constant stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the azo dye precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
Quantitative Data for Analogous Azo Dye Syntheses:
The following table presents yields for azo dyes synthesized from similar nitroanilines.
| Aniline Derivative | Coupling Component | Yield (%) | Reference |
| 4-Nitroaniline | Salicylic Acid | - | |
| 4-Nitroaniline | Catechol | - | |
| 4-Nitroaniline | 2-Naphthol | - |
Note: Specific yield data for the direct analogues was not available in the provided search results, but the synthesis is a standard and generally high-yielding reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the strongly electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution of the chlorine atoms. This allows for the introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiolates, to further functionalize the molecule. The position of substitution (at C-2 or C-3) will depend on the specific reaction conditions and the nature of the nucleophile.
Caption: Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Substitution with Sodium Methoxide (Illustrative)
This is a generalized procedure for the substitution of a chlorine atom with a methoxy group, based on common SNAr reaction conditions.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH) or a polar aprotic solvent (e.g., DMF, DMSO)
-
Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like methanol or DMF in a round-bottom flask.
-
Add sodium methoxide (1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Analogous SNAr Reactions:
The following table provides data for SNAr reactions on a related dichloronitrobenzene, which can serve as a reference for the reactivity of this compound.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 3,4-Dichloronitrobenzene | Sodium Methoxide | 2-Chloro-1-methoxy-4-nitrobenzene | - | [4] |
| 1-Fluoro-4-nitrobenzene | N,N,N',N'-Tetraethyldiethylenetriamine | 4-Nitro-N,N-bis[2-(N',N'-diethylamino)ethyl]aniline | - | [5] |
Note: Specific yield data for the direct analogues was not available in the provided search results.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its ability to serve as a precursor for benzimidazoles, a component in azo dye synthesis, and a substrate for nucleophilic aromatic substitution makes it a valuable tool for chemists in academia and industry. The experimental protocols and data presented in this guide provide a foundation for further exploration and application of this versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
References
- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. Solved Calculate the theoretical yield and the percent yield | Chegg.com [chegg.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes using 2,3-dichloro-4-nitroaniline as the diazo component. This precursor is of significant interest in the synthesis of disperse dyes for synthetic fibers and potentially for the development of compounds with biological activity. The presence of two chlorine atoms and a nitro group on the aniline ring can impart specific properties to the resulting dyes, such as altered shades, improved light fastness, and different biological activities.
Introduction
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes is a well-established two-step process involving:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The reaction of the diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.
The final color and properties of the azo dye are determined by the chemical structures of both the diazo component and the coupling component. The chloro and nitro substituents on the this compound molecule are strong electron-withdrawing groups, which can significantly influence the electronic properties and reactivity of the resulting diazonium salt and the spectral properties of the final dye.
Applications
Azo dyes derived from this compound are primarily used as disperse dyes for coloring hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate. The specific properties endowed by the dichloronitro substitution pattern can lead to dyes with high tinctorial strength and good fastness properties. Beyond textiles, substituted azo compounds are also explored in various fields, including:
-
Drug Development: Azo compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents.
-
Organic Electronics: Certain azo dyes exhibit interesting photophysical properties that make them candidates for use in organic electronic devices.
-
Indicators and Pigments: The chromophoric nature of azo dyes makes them suitable for use as pH indicators and pigments in various applications.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of azo dyes from this compound. It is crucial to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment, as the reagents can be toxic and the diazonium intermediate is unstable at elevated temperatures.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound. The diazonium salt is highly reactive and is typically prepared in situ and used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The completion of the diazotization can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is desirable for a complete reaction. Any significant excess of nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative or only faintly positive.
-
The resulting cold diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the general procedure for the coupling of the diazonium salt with a suitable aromatic coupling component. The pH of the reaction is a critical parameter that depends on the nature of the coupling component.
Materials:
-
Cold diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling components)
-
Sodium Acetate or a suitable buffer (for amine coupling components)
-
Appropriate solvent for the coupling component
Procedure:
-
In a separate beaker, dissolve the coupling component (1.0 equivalent) in a suitable solvent.
-
For phenolic coupling components (e.g., 2-naphthol), dissolve them in an aqueous alkaline solution (e.g., 10% NaOH).
-
For aromatic amine coupling components (e.g., N,N-diethylaniline), dissolve them in a weakly acidic solution (e.g., dilute acetic acid).
-
-
Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
Maintain the appropriate pH during the addition:
-
For phenols and naphthols , the pH should be maintained in the alkaline range (pH 8-10) by the controlled addition of NaOH solution.
-
For aromatic amines , the reaction is typically carried out in a weakly acidic to neutral medium (pH 4-7), which can be maintained using sodium acetate.
-
-
A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the crude dye with cold water to remove any unreacted salts and acids.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain a product of higher purity.
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from substituted anilines. The exact values for dyes derived from this compound would need to be determined experimentally.
Table 1: Representative Reaction Parameters and Yields
| Parameter | Dye 1 (Coupled with N,N-diethylaniline) | Dye 2 (Coupled with 2-Naphthol) |
| Starting Material | This compound | This compound |
| Coupling Component | N,N-diethylaniline | 2-Naphthol |
| Reaction Time | 2-3 hours | 2-3 hours |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Typical Crude Yield (%) | 80-90% | 85-95% |
| Typical Purified Yield (%) | 70-85% | 75-90% |
| Appearance | Red to Violet Powder | Orange to Red Powder |
Table 2: Representative Spectroscopic and Fastness Properties
| Property | Dye 1 (Coupled with N,N-diethylaniline) | Dye 2 (Coupled with 2-Naphthol) |
| λmax (nm) in DMF | 500 - 550 | 450 - 500 |
| Molar Extinction Coefficient (ε) | High | High |
| Light Fastness (Blue Scale) | 4-5 (Good) | 4-5 (Good) |
| Wash Fastness (Grey Scale) | 4 (Good) | 4 (Good) |
| Rubbing Fastness (Grey Scale) | 3-4 (Moderate to Good) | 3-4 (Moderate to Good) |
Note: Fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for wash and rubbing fastness (where 5 is the best).
Visualizations
The following diagrams illustrate the general workflow and key relationships in the synthesis of azo dyes from this compound.
Application Notes and Protocols for the Diazotization of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in organic synthesis, particularly in the creation of azo compounds, which are pivotal in the dye and pigment industries. The reaction involves the conversion of a primary aromatic amine to a diazonium salt. This protocol details the diazotization of 2,3-dichloro-4-nitroaniline, a versatile intermediate. The resulting diazonium salt is highly reactive and serves as a precursor for introducing a variety of functional groups into the aromatic ring, a critical step in the synthesis of novel therapeutic agents and other complex organic molecules. Diazonium salts are typically unstable and are generally prepared in situ for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions.[1][2][3] The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the aniline ring, can affect the nucleophilicity of the amino group and may require specific reaction conditions for efficient diazotization.[4]
Applications in Drug Development and Synthesis
The diazonium salt of this compound is a valuable intermediate for the synthesis of a wide array of organic compounds.[3] Its utility stems from the diazonium group's ability to be replaced by various substituents, including halogens, cyano, hydroxyl, and nitro groups, which is a common strategy in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies.[3][4] Furthermore, diazonium salts are key precursors in the synthesis of azo dyes, some of which have been investigated for their biological activities.[1][2]
Experimental Protocol: Diazotization of this compound
This protocol is based on established methodologies for the diazotization of analogous aromatic amines.[1][5] It is crucial to maintain a low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[1][3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Suspension: In a beaker or round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of this compound in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and water. The volume of water should be sufficient to create a stirrable slurry.
-
Cooling: Place the reaction vessel in an ice-salt bath and cool the suspension to 0-5 °C with constant stirring. It is critical to maintain this temperature range throughout the entire procedure.[1]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cold, stirred suspension of this compound. The rate of addition should be carefully controlled to ensure the temperature does not rise above 5 °C.[1]
-
Reaction Monitoring: Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction goes to completion.[1]
-
Confirmation of Diazotization: The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.[1]
-
Quenching Excess Nitrous Acid (Optional): If a slight excess of nitrous acid is undesirable for the subsequent reaction, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
Immediate Use: The resulting solution containing the this compound diazonium salt is unstable and should be used immediately in the subsequent coupling or substitution reaction.[1][4]
Quantitative Data Summary
The following table summarizes typical reaction parameters for diazotization reactions of similar substituted nitroanilines, which can serve as a guideline for the diazotization of this compound.
| Parameter | Value/Range | Source Compound | Reference |
| Temperature | 0-5 °C | N-(2-chloroethyl)-4-nitroaniline | [1] |
| -5 to 20 °C | o-chloro-p-nitroaniline | [5] | |
| Acid (Molar Equiv.) | 2.5 - 3.0 | N-(2-chloroethyl)-4-nitroaniline | [1] |
| Sodium Nitrite (Molar Equiv.) | 1.0 - 1.1 | N-(2-chloroethyl)-4-nitroaniline | [1] |
| 1.0 - 1.3 | o-chloro-p-nitroaniline | [5] | |
| Reaction Time | 30 - 60 minutes (post-addition) | N-(2-chloroethyl)-4-nitroaniline | [1] |
| 1 - 8 hours | o-chloro-p-nitroaniline | [5] |
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
Application Notes and Protocols: 2,3-Dichloro-4-nitroaniline as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-4-nitroaniline in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.
Introduction
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. Its utility stems from the key reactive sites on the molecule: the nitro group, which can be readily reduced to an amino group, and the adjacent chlorine atoms, which influence the electronic properties and reactivity of the aromatic ring. The primary synthetic strategy involves the reduction of the nitro group to form 4,5-dichlorobenzene-1,2-diamine, a key intermediate that can undergo cyclocondensation reactions with various electrophiles to yield substituted benzimidazoles, quinoxalines, and benzotriazoles. These heterocyclic cores are present in numerous biologically active compounds and functional materials.
Core Synthetic Pathway
The general synthetic pathway involves a two-step process: the reduction of this compound followed by a cyclization reaction.
Caption: General synthetic scheme for heterocyclic compounds from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 4,5-Dichlorobenzene-1,2-diamine
This protocol describes the reduction of the nitro group using tin(II) chloride in an acidic medium, a reliable method for this transformation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.
-
Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic. Caution: The neutralization is highly exothermic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4,5-dichlorobenzene-1,2-diamine, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis of 5,6-Dichlorobenzimidazoles
This protocol outlines the condensation of 4,5-dichlorobenzene-1,2-diamine with an aldehyde to form the corresponding 2-substituted-5,6-dichlorobenzimidazole.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Substituted aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium metabisulfite
-
Ethanol
-
Water
Procedure:
-
Prepare a bisulfite adduct of the aldehyde by reacting the substituted aldehyde (1.0 eq.) with sodium metabisulfite (1.1 eq.) in a mixture of ethanol and water.
-
To the aldehyde bisulfite adduct, add 4,5-dichlorobenzene-1,2-diamine (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 6,7-Dichloroquinoxalines
This protocol describes the cyclocondensation of 4,5-dichlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound to yield a 6,7-dichloroquinoxaline.[1][2]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
1,2-Dicarbonyl compound (e.g., benzil, 1,2-di(pyridin-2-yl)ethane-1,2-dione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichlorobenzene-1,2-diamine (1.0 eq.) in glacial acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.
-
Heat the mixture to reflux for 4-5 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it over ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent such as methanol or ethanol to obtain the pure 6,7-dichloroquinoxaline.[2]
Protocol 4: Synthesis of 5,6-Dichlorobenzotriazole
This protocol details the diazotization of 4,5-dichlorobenzene-1,2-diamine to form 5,6-dichlorobenzotriazole.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine (1.0 eq.) in a mixture of glacial acetic acid and water in a beaker.
-
Cool the solution to below 5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry to obtain 5,6-dichlorobenzotriazole.
Data Presentation
The following tables summarize representative data for the synthesis of various heterocyclic compounds derived from this compound.
Table 1: Synthesis of 6,7-Dichloroquinoxaline Derivatives [1][2]
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzil | 6,7-Dichloro-2,3-diphenylquinoxaline | 67 | 154-156 |
| 2 | 1,2-di(pyridin-2-yl)ethane-1,2-dione | 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline | 67 | - |
| 3 | Acenaphthenequinone | 8,9-Dichloroacenaphtho[1,2-b]quinoxaline | 80 | 325-327 |
| 4 | 9,10-Phenanthrenequinone | 11,12-Dichlorodibenzo[a,c]phenazine | 83 | 271-273 |
Table 2: Synthesis of 5,6-Dichlorobenzimidazole Derivatives
| Entry | Aldehyde/Reagent | Product | Yield (%) | Ref. |
| 1 | 4-Methoxybenzaldehyde | 5,6-Dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | - | [1] |
| 2 | Tetraethyl orthocarbonate | 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | - | [3] |
Note: Specific yield data for all benzimidazole derivatives were not available in the cited literature.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of various heterocycles.
Signaling Pathway Analogy: From Precursor to Bioactive Scaffolds
Caption: Logical flow from precursor to bioactive heterocyclic scaffolds.
Conclusion
This compound serves as a readily available and efficient precursor for the synthesis of a variety of substituted, fused heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel benzimidazoles, quinoxalines, and benzotriazoles. The resulting chlorinated heterocyclic scaffolds are valuable for further functionalization and are of significant interest in the fields of drug discovery and materials science due to their unique electronic and biological properties.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
Application Notes and Protocols: 2,3-Dichloro-4-nitroaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2,3-dichloro-4-nitroaniline as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus is on its role in the preparation of substituted benzimidazole scaffolds, which are prevalent in a wide range of therapeutic agents.
Introduction
This compound is an aromatic organic compound with the chemical formula C₆H₄Cl₂N₂O₂.[1][2][3] Its structure, featuring two chlorine atoms, a nitro group, and an aniline moiety, makes it a versatile precursor in organic synthesis.[1][4] While direct applications in marketed pharmaceuticals are not extensively documented, its chemical functionalities allow for its transformation into valuable intermediates, particularly for the synthesis of heterocyclic compounds like benzimidazoles. Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.
Application in Pharmaceutical Intermediate Synthesis: The Benzimidazole Route
A primary application of this compound in pharmaceutical intermediate synthesis is its potential conversion to a substituted o-phenylenediamine, a key building block for benzimidazoles. This conversion involves the reduction of the nitro group to an amine. The resulting 3,4-dichloro-1,2-phenylenediamine can then be cyclized with various reagents to form a range of dichlorinated benzimidazole derivatives. These derivatives can serve as intermediates for more complex drug molecules, such as kinase inhibitors or other targeted therapies.
The synthesis of benzimidazole derivatives from o-phenylenediamines is a well-established chemical transformation. The general approach involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. The presence of the two chlorine atoms on the benzene ring of the benzimidazole scaffold can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69951-03-7 | [2][3][4] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][3] |
| Molecular Weight | 207.01 g/mol | [1][2][3] |
| Appearance | Likely a crystalline solid | |
| Melting Point | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Hypothetical Reaction Parameters for Benzimidazole Synthesis
| Step | Reactants | Reagents & Conditions | Product | Hypothetical Yield (%) |
| 1. Reduction | This compound | SnCl₂·2H₂O, Ethanol, Reflux | 3,4-Dichloro-1,2-phenylenediamine | 85-95 |
| 2. Cyclization | 3,4-Dichloro-1,2-phenylenediamine, Aromatic Aldehyde | p-Toluenesulfonic acid, Toluene, Reflux (Dean-Stark) | 2-Aryl-5,6-dichlorobenzimidazole | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dichloro-1,2-phenylenediamine from this compound
This protocol describes the reduction of the nitro group of this compound to an amine to form the corresponding o-phenylenediamine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4-dichloro-1,2-phenylenediamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Aryl-5,6-dichlorobenzimidazole
This protocol outlines the cyclization of 3,4-dichloro-1,2-phenylenediamine with an aromatic aldehyde to form a substituted benzimidazole.
Materials:
-
3,4-Dichloro-1,2-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,4-dichloro-1,2-phenylenediamine (1.0 eq), the aromatic aldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap (typically 3-6 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis of a dichlorinated benzimidazole intermediate.
Caption: Inhibition of a kinase signaling pathway by a benzimidazole-based inhibitor.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 3. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2,3-dichloro-4-nitroaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring two distinct chlorine atoms and an electron-withdrawing nitro group, offers a valuable scaffold for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols provided herein are based on established palladium-catalyzed methodologies and are intended as a starting point for reaction optimization.
Overview of Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate such as this compound, the two chlorine atoms offer opportunities for selective mono- or di-functionalization. The electron-withdrawing nitro group can influence the reactivity and regioselectivity of these reactions. Common coupling reactions applicable to this substrate include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[3][4] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[3]
Application Note: The Suzuki-Miyaura coupling of this compound with various arylboronic acids can be used to synthesize substituted dichloronitrobiphenyls. Due to the electronic effects of the nitro group, the chlorine atom at the 2-position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst. Selective mono-arylation can likely be achieved under carefully controlled conditions.
Hypothetical Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Quantification of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3-Dichloro-4-nitroaniline, a chemical intermediate of interest in various industrial applications, including the synthesis of dyes and pharmaceuticals. Accurate quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. The following sections detail validated analytical methodologies for its determination.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used technique for the quantification of aromatic compounds like this compound. This method offers excellent resolution and sensitivity.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. For mass spectrometry compatibility, any non-volatile acids should be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Based on the chromophores (nitro and aniline groups), a wavelength in the range of 254-380 nm should be appropriate.[1] The optimal wavelength can be determined by acquiring a UV spectrum of a standard solution. For similar compounds like 4-nitroaniline, a detection wavelength of 380 nm has been used.[2]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30 °C.
b) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.[1]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. If the sample matrix is complex (e.g., environmental or biological samples), a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.[3][4] Filter the final solution through a 0.45 µm syringe filter before injection.
c) Calibration and Quantification:
-
Inject the working standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (Illustrative)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of nitroanilines. These values can be used as a benchmark for method validation for this compound.
| Parameter | Typical Value | Sample Matrix |
| Limit of Detection (LOD) | ≤ 0.2 µg/L | Tap and Pond Water |
| Limit of Quantification (LOQ) | 2.0 x 10⁻⁹ M | - |
| Linear Range | 1 - 100 µg/L | Tap and Pond Water |
| Recovery | 93 - 108% | Spiked Water Samples |
Data adapted from similar nitroaniline compounds.[3][5]
Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. EPA Method 8131 outlines a procedure for the determination of aniline and its derivatives, including 2,6-dichloro-4-nitroaniline, which can be adapted for this compound.[6] The use of a Nitrogen-Phosphorus Detector (NPD) provides high selectivity for nitrogen-containing compounds.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector (NPD).
-
Column: A fused silica capillary column such as an SE-54 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300 °C.
-
Injection Mode: Splitless injection (1 µL).
b) Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like toluene or acetone at a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in toluene.
-
Sample Preparation:
-
Solid Samples: Extraction can be performed using methods like Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550) with a solvent mixture such as methylene chloride/acetone (1:1).[6]
-
Aqueous Samples: Liquid-liquid extraction at a pH > 11 with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520) can be employed.[6]
-
Solvent Exchange: Prior to GC-NPD analysis, the extraction solvent must be exchanged to toluene.[6]
-
Cleanup: If interferences are present, cleanup procedures using Florisil (Method 3620) or Gel Permeation Chromatography (Method 3640) may be necessary.[6]
-
Quantitative Data Summary (EPA Method 8131 for related compounds)
The following table provides an example of quantitative data for aniline derivatives from EPA Method 8131, which can serve as a reference for the analysis of this compound.
| Compound | Matrix | Method Detection Limit (MDL) (µg/L) | Estimated Quantitation Limit (EQL) (µg/L) |
| 2,6-Dichloro-4-nitroaniline | Water | 1.0 | 10 |
| 3,4-Dichloroaniline | Water | 0.5 | 10 |
| 4-Chloro-2-nitroaniline | Water | 1.0 | 10 |
Data is for illustrative purposes based on similar compounds in the specified EPA method.[6]
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Logical Relationship of Analytical Method Selection
Caption: Factors influencing the selection of an analytical method for this compound.
References
Application Notes and Protocols for the Analysis of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3-dichloro-4-nitroaniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, purity assessment, and stability testing in research and drug development settings.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its chemical formula is C₆H₄Cl₂N₂O₂ and it has a molecular weight of 207.01 g/mol .[1][3] Accurate and robust analytical methods are crucial for ensuring the quality and consistency of this compound in its various applications.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines and their derivatives due to its sensitivity, specificity, and robustness.[4] Gas Chromatography (GC), often coupled with a mass spectrometer (MS), provides an orthogonal method for the identification and quantification of volatile and semi-volatile impurities.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][3][7] |
| Molar Mass | 207.01 g/mol | [1][3][7] |
| Density | 1.624 g/cm³ | [7] |
| Boiling Point | 367.4°C at 760 mmHg | [7] |
| Flash Point | 176°C | [7] |
| Vapor Pressure | 1.37E-05 mmHg at 25°C | [7] |
| Refractive Index | 1.655 | [7] |
High-Performance Liquid Chromatography (HPLC) Analysis
This section details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. This method is adapted from established procedures for similar nitroaniline compounds.[4]
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (for sample preparation)
3.1.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 350 nm |
| Run Time | 10 minutes |
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4][8]
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4][8]
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.2 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Analysis
This section outlines a GC method suitable for the analysis of this compound and related volatile or semi-volatile impurities. GC analysis often does not require derivatization for nitroaniline compounds, making it a good alternative to HPLC.[9]
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
4.1.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Autosampler
4.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min |
| Detector Temperature (FID) | 300 °C |
| MS Parameters (if used) | Ionization Mode: Electron Ionization (EI) at 70 eVMass Range: m/z 50-350Source Temperature: 230 °C |
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to an appropriate concentration to fall within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the GC analysis under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
GC Workflow Diagram```dot
Caption: Interrelation of HPLC and GC for comprehensive analysis.
Conclusion
The HPLC and GC methods detailed in this document provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is well-suited for routine purity and assay determination, while the GC method offers a valuable tool for the identification and quantification of volatile impurities. The combination of these techniques allows for a comprehensive quality assessment, which is critical for researchers, scientists, and drug development professionals working with this compound. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.
References
- 1. Buy this compound | 69951-03-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Disperse Dyes Using 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of azo disperse dyes utilizing 2,3-dichloro-4-nitroaniline as the diazo component. Azo disperse dyes are a significant class of synthetic colorants used extensively for dyeing hydrophobic fibers such as polyester, nylon, and acetate. The presence of chloro and nitro substituents on the aniline ring can enhance the dye's properties, including its lightfastness and sublimation fastness. The synthesis involves a two-step process: the diazotization of this compound to form a reactive diazonium salt, followed by an azo coupling reaction with a suitable coupling component. This document outlines the general principles, detailed experimental procedures, and methods for characterization and application of the resulting dyes.
Introduction
Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most versatile class of synthetic dyes.[1] Disperse dyes are non-ionic colorants with low water solubility, typically applied to hydrophobic textile fibers from a fine aqueous dispersion. The use of halogenated nitroanilines as diazo components is a common strategy to produce dyes with high tinctorial strength and good fastness properties. The electron-withdrawing nature of the nitro and chloro groups increases the electrophilicity of the diazonium ion, which can lead to efficient coupling and result in dyes with desirable shades and performance characteristics.[2] This application note provides a representative protocol for the synthesis of disperse dyes from this compound, a potentially valuable intermediate for creating novel dyestuffs.
General Principles of Synthesis
The synthesis of azo dyes from a primary aromatic amine like this compound is a well-established two-stage process:
a) Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂) at a low temperature (typically 0-5 °C).[3] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid.[4] Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
b) Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component.[5] The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[6] The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[5] The pH of the coupling reaction is critical: a weakly acidic to neutral medium (pH 4-7) is typically used for coupling with amines, while a weakly alkaline medium (pH 8-10) is used for coupling with phenols.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the synthesis of similar chloro-nitroaniline-based disperse dyes. Researchers should conduct their own optimization of reaction conditions.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, which should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for destroying excess nitrous acid)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the complete addition of the sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The completion of diazotization can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
If necessary, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the solution no longer gives a positive test on starch-iodide paper.
-
The resulting clear solution contains the diazonium salt and should be used immediately for the azo coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the coupling of the prepared diazonium salt with a representative coupling component, N,N-diethylaniline, to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-diethylaniline (coupling component)
-
Acetic Acid
-
Sodium Acetate or Sodium Hydroxide (for pH adjustment)
-
Distilled Water
-
Ice
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
Procedure:
-
In a beaker, dissolve N,N-diethylaniline (1.0 equivalent) in a weakly acidic solution (e.g., dilute acetic acid).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Monitor and control the pH of the reaction mixture. For coupling with an amine like N,N-diethylaniline, a weakly acidic pH (around 5-7) is generally preferred. Adjust the pH if necessary by adding a solution of sodium acetate.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye precipitate thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at a moderate temperature (e.g., 60-70 °C).
Protocol 3: Purification of the Disperse Dye
The crude dye can be purified by recrystallization from a suitable solvent to obtain a product of higher purity.
Materials:
-
Crude azo dye
-
Suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude dye in a minimum amount of the hot solvent.
-
If there are any insoluble impurities, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified dye.
Protocol 4: Application of the Disperse Dye to Polyester Fabric
This protocol describes a general high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Dispersing agent (e.g., lignosulphonate)
-
Acetic acid (to adjust pH)
-
Polyester fabric
-
Dimethylformamide (DMF)
Equipment:
-
High-temperature, high-pressure beaker dyeing machine or a suitable laboratory dyeing apparatus
-
Beakers
-
pH meter
Procedure:
-
Prepare a dye dispersion by grinding the synthesized dye (e.g., 2% on weight of fabric) with a dispersing agent and a small amount of water to form a paste. Add water to make a stock solution.
-
Prepare the dye bath with the required amount of the dye dispersion. The material-to-liquor ratio is typically 1:20.[7]
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Introduce the wetted polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C over 30-45 minutes.
-
Continue the dyeing process at 130 °C for 60 minutes.
-
Cool the dye bath to 70 °C and remove the dyed fabric.
-
Rinse the fabric with hot and then cold water.
-
Perform a reduction clearing treatment (e.g., with a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes) to remove surface dye and improve fastness properties.
-
Rinse the fabric thoroughly with water and allow it to dry.
Data Presentation
Table 1: Representative Spectroscopic and Fastness Properties of Analogous Disazo Disperse Dyes
| Dye Structure (Diazo Component: 2,4-dichloroaniline based) | Coupling Component | λmax (nm) in DMF | Light Fastness (on Polyester) | Washing Fastness (on Polyester) | Sublimation Fastness (on Polyester) |
| Dye 1 | 1-Naphthylamine | 482 | 5-6 | 5 | 5 |
| Dye 2 | 4-Chloroaniline | 404 | 5-6 | 5 | 5 |
| Dye 3 | 2-Naphthol | 450 | 5-6 | 5 | 5 |
| Dye 4 | 1-Naphthol | 452 | 5-6 | 5 | 5 |
Fastness properties are rated on a scale of 1 to 5 (or 1-8 for light fastness), where a higher number indicates better fastness.[7]
Visualizations
General Synthesis Scheme
The following diagram illustrates the general two-step synthesis of an azo disperse dye.
Caption: General reaction scheme for the synthesis of an azo disperse dye.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of a disperse dye.
Caption: Experimental workflow for the synthesis and purification of azo disperse dyes.
Characterization of Synthesized Dyes
The structure and purity of the synthesized dyes can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the azo group (-N=N-), nitro group (-NO₂), and C-Cl bonds.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption (λmax) of the dye in a suitable solvent, which corresponds to its color.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids are corrosive and should be handled with extreme care. Always add acid to water, not the other way around.
-
Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid direct contact.
-
Diazonium salts are unstable and can be explosive when dry. They should always be handled in solution and kept at low temperatures.[3]
-
Handle all organic solvents with care, as they may be flammable and/or toxic.
References
Application Note: Laboratory Scale Synthesis of Novel Azo Dyes from 2,3-Dichloro-4-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the laboratory-scale synthesis of novel azo dyes using 2,3-Dichloro-4-nitroaniline as a versatile precursor. The primary aromatic amine functionality of this compound allows for straightforward diazotization, followed by an azo coupling reaction with various electron-rich aromatic systems to yield a diverse range of highly colored azo compounds.[1][2] These dyes have potential applications in the textile industry and may serve as scaffolds in medicinal chemistry and materials science.[3] The protocols herein describe the synthesis of the intermediate diazonium salt and its subsequent coupling with representative aromatic compounds (phenols and amines) to generate novel dyes.
General Principles of Synthesis
The synthesis of azo dyes from a primary aromatic amine like this compound is a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂).[4] Because nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The reaction is performed at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing and liberating nitrogen gas.[1][5] The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring reduces the basicity of the amine group, which may necessitate strong acidic conditions for the reaction to proceed efficiently.[6]
-
Azo Coupling: The resulting diazonium salt acts as a weak electrophile and reacts with an activated, electron-rich aromatic compound known as a coupling component.[6][7] This electrophilic aromatic substitution reaction forms the characteristic azo bridge (–N=N–), which is the primary chromophore in these dyes.[1] The reaction conditions, particularly pH, are critical for successful coupling.
-
Phenolic Couplers: Reactions with phenols are typically carried out in a mild alkaline medium (pH 8-10).[5][6] The alkaline conditions deprotonate the phenol to the more strongly activating phenoxide ion.[6]
-
Amine Couplers: Coupling with aromatic amines is generally performed in a weakly acidic to neutral medium (pH 5-7).[5]
-
The general workflow for this synthesis is outlined below.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and this compound in a fume hood.
-
Sodium nitrite is toxic and an oxidizer; avoid skin contact.[8]
-
Crucially, do not isolate the diazonium salt in its solid, dry form as it can be explosive. [1] Always use it in solution immediately after preparation.
Protocol 1: Diazotization of this compound
This protocol details the formation of the 2,3-dichloro-4-nitrophenyldiazonium chloride solution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| This compound | 207.01 | 2.07 g | 1.0 |
| Concentrated HCl (~37%) | 36.46 | ~2.5 mL | ~3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 1.05 |
| Distilled Water | 18.02 | 20 mL | - |
| Ice | - | As needed | - |
| Urea or Sulfamic Acid | - | ~0.1 g | - |
Procedure:
-
In a 100 mL beaker, suspend this compound (2.07 g, 10 mmol) in 10 mL of distilled water.
-
Carefully add concentrated hydrochloric acid (~2.5 mL, ~30 mmol) to the suspension while stirring. A fine slurry of the amine hydrochloride salt may form.
-
Cool the mixture to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this low temperature throughout the procedure.[5]
-
In a separate small beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Use a pipette to ensure a slow and controlled addition, keeping the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
The completion of the reaction can be verified by testing a drop of the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.[5] If the test is negative, a small amount of additional NaNO₂ solution may be required.
-
Add a small amount of urea or sulfamic acid to quench any excess nitrous acid until the starch-iodide test is negative.
-
The resulting clear, cold diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: General Azo Coupling Reaction
This protocol outlines the general procedure for coupling the diazonium salt from Protocol 1 with a suitable aromatic partner.
Procedure:
-
Prepare the Coupling Solution: In a 250 mL beaker, dissolve the coupling component (10 mmol, 1.0 eq.) in an appropriate solvent system.
-
For Phenols (e.g., 2-Naphthol): Dissolve the phenol in a 10% aqueous sodium hydroxide solution until a clear solution is obtained. This forms the more reactive phenoxide ion.[9]
-
For Amines (e.g., N,N-Dimethylaniline): Dissolve the amine in a dilute aqueous HCl solution.
-
-
Cool the coupling component solution to 0–5 °C in an ice bath with vigorous stirring.
-
Perform the Coupling: Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold, stirred coupling solution over 20-30 minutes.
-
pH Adjustment: During the addition, monitor and maintain the appropriate pH.
-
For Phenols: Maintain an alkaline pH (8-10) by adding 10% NaOH solution as needed.
-
For Amines: Maintain a weakly acidic pH (5-7) by adding a saturated sodium acetate solution.
-
-
A colored precipitate of the azo dye should form immediately or upon standing.[5]
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolate the Dye: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is colorless and neutral.
-
Dry the purified dye in a desiccator or a low-temperature oven.
-
Characterization: Determine the mass and calculate the percentage yield. Characterize the dye using techniques such as UV-Visible Spectroscopy (to find λmax), FT-IR Spectroscopy, and NMR Spectroscopy.
Synthesis of Novel Dyes: Examples
The following table summarizes the expected outcomes from coupling the 2,3-dichloro-4-nitrophenyldiazonium salt with various common coupling components.
| Dye No. | Coupling Component | Reaction pH | Expected Color | Theoretical Yield (g) | Expected λmax (nm)* |
| 1 | Phenol | 8-10 | Orange-Red | 3.00 | 410 - 440 |
| 2 | 2-Naphthol | 8-10 | Deep Red | 3.50 | 480 - 510 |
| 3 | N,N-Dimethylaniline | 5-7 | Red-Violet | 3.25 | 520 - 550 |
| 4 | Salicylic Acid | 8-10 | Yellow-Orange | 3.44 | 390 - 420 |
*Note: λmax values are estimates based on similar structures and will vary based on solvent and final purity.
The underlying chemical logic for these syntheses is depicted in the diagram below.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dichloro-4-nitroaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,3-Dichloro-4-nitroaniline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar: The compound is insoluble even when heated.- Too much solvent was used: The solution is not saturated upon cooling.[1]- Supersaturation: The solution is cooled but crystals have not yet nucleated. | - Select a more polar solvent or a solvent mixture. Ethanol or a mixture of ethanol and water can be effective for nitroanilines.[2]- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture.- Solution is cooling too rapidly: The compound comes out of solution above its melting point.[3]- Inappropriate solvent choice: The boiling point of the solvent is too high relative to the melting point of the compound. | - Perform a preliminary purification step such as a column chromatography "plug" to remove the bulk of impurities.- Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling.[1]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. - Consider a different solvent or solvent system with a lower boiling point. |
| Colored Impurities Remain in Crystals | - Impurities are co-crystallizing with the product. - Colored impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.- Ensure the crystals are washed thoroughly with a small amount of cold recrystallization solvent after filtration. |
| Low Recovery of Purified Product | - Using too much solvent during dissolution.[1]- Washing the crystals with a solvent in which the product is too soluble. - Premature crystallization during hot filtration.[3] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with ice-cold solvent to minimize product loss.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route. If prepared by the nitration of 2,3-dichloroaniline, unreacted starting material (2,3-dichloroaniline) may be present.[4] If prepared via chlorination of 4-nitroaniline, incompletely chlorinated intermediates such as 2-chloro-4-nitroaniline are potential impurities.[5] Other regioisomers of dichloronitroaniline may also be present depending on the synthetic method.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the polarity of the molecule and data from similar compounds, a good starting point is a polar solvent like ethanol or glacial acetic acid.[2] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and quantifying residual impurities.[5][6] Other methods include melting point determination (a sharp melting range close to the literature value indicates high purity) and spectroscopic methods like NMR and GC-MS to identify any remaining impurities.
Q4: My recrystallization did not significantly improve the purity. What should I do next?
A4: If a single recrystallization is insufficient, you can either repeat the recrystallization process or consider an alternative purification technique. Column chromatography is a powerful method for separating compounds with similar polarities and can be used to achieve high purity when recrystallization is not effective.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol, or Glacial Acetic Acid)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For this compound, start with ethanol or glacial acetic acid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a preheated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the dried crystals can then be assessed by melting point determination and/or HPLC analysis.
Quantitative Data Summary
The following table summarizes typical data for the purification of dichloronitroaniline isomers. Note that specific values for this compound may vary and should be determined experimentally.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Yellow to brownish solid | Bright yellow crystals |
| Purity (by HPLC) | 85-95% | >99% |
| Melting Point | Broad range, lower than expected | Sharp range, e.g., 187-191 °C (for 2,6-isomer)[5] |
| Recovery | N/A | Typically 70-90% (can vary) |
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Nitration of 2,3-Dichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,3-dichloroaniline. The information is designed to address specific issues that may be encountered during experimentation, with a focus on minimizing side reactions and maximizing the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and side products in the nitration of 2,3-dichloroaniline?
The nitration of 2,3-dichloroaniline is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The substitution pattern is primarily governed by the directing effects of the existing substituents: the strongly activating ortho-, para-directing amino group (-NH2) and the deactivating ortho-, para-directing chloro groups (-Cl).
The main products are the regioisomers of dichloro-nitroaniline. The primary side reactions involve the formation of undesired isomers and oxidation of the starting material.
-
Major Products:
-
2,3-dichloro-4-nitroaniline
-
2,3-dichloro-6-nitroaniline
-
-
Minor Side Products (Regioisomers):
-
2,3-dichloro-5-nitroaniline
-
-
Other Side Products:
-
Oxidation Products: Direct nitration of anilines with strong acids can lead to the oxidation of the amino group, resulting in the formation of complex, often tarry, byproducts.[1]
-
Meta-Nitro Isomers: In a strongly acidic medium, the amino group can be protonated to form the anilinium ion (-NH3+), which is a meta-directing group. This can lead to the formation of small amounts of meta-substituted products.
-
Q2: What reaction conditions are typically used for the nitration of 2,3-dichloroaniline?
The synthesis of nitrated 2,3-dichloroaniline derivatives typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. Careful control of reaction parameters such as temperature and the concentration of the nitrating agents is crucial to ensure a high yield of the target product while minimizing unwanted byproducts.[2][3] To achieve regioselective nitration and prevent oxidation, a common strategy is to protect the amino group as an acetanilide before nitration.[4]
Q3: How can I minimize the formation of side products?
Minimizing side product formation requires careful control over the reaction conditions. Here are some key strategies:
-
Temperature Control: The nitration of anilines is often highly sensitive to temperature. Running the reaction at low temperatures (e.g., 0-10 °C) can help to control the reaction rate and reduce the formation of oxidation byproducts.[4]
-
Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the aniline solution helps to maintain a low reaction temperature and prevent localized overheating, which can favor side reactions.[4]
-
Protection of the Amino Group: Acetylation of the amino group to form an acetanilide before nitration is a highly effective method to prevent oxidation of the amino group and to achieve better regioselectivity. The acetyl group can be easily removed by hydrolysis after the nitration step.[4]
-
Stoichiometry of Reagents: Using the correct molar ratios of reactants is important. An excess of the nitrating agent can lead to over-nitration or increased oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired nitro-isomer | - Incomplete reaction. - Formation of a high percentage of side products (other isomers or oxidation products). - Loss of product during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to favor the desired isomer. Consider protecting the amino group. - Ensure efficient extraction and purification methods are used. Recrystallization or column chromatography can be employed for purification. |
| Formation of multiple nitro-isomers | - The directing effects of the amino and chloro groups lead to a mixture of ortho and para substituted products. - Protonation of the amino group leading to some meta-substitution. | - Protect the amino group as an acetanilide to enhance the directing effect towards the para position and simplify the product mixture. - Carefully control the acidity of the reaction medium. |
| Dark, tarry reaction mixture | - Oxidation of the aniline starting material by the strong nitric acid. | - Perform the reaction at a lower temperature (ice bath). - Add the nitrating agent slowly and with vigorous stirring. - Protect the amino group by converting it to an acetanilide prior to nitration. |
| Difficulty in isolating the product | - The product may be soluble in the aqueous work-up solution. - The product may be an oil that is difficult to crystallize. | - Ensure the aqueous solution is neutralized or made slightly basic before extraction to deprotonate any anilinium salts. - Use an appropriate organic solvent for extraction. - Try different solvents for recrystallization or consider purification by column chromatography. |
Quantitative Data
While specific quantitative data for the nitration of 2,3-dichloroaniline is not extensively available in the public domain, the following table provides a general overview of expected outcomes based on the principles of electrophilic aromatic substitution. The actual yields can vary significantly depending on the specific reaction conditions.
| Product | Expected Yield Range | Factors Influencing Yield |
| This compound | Major Product | - Amino group is a strong para-director. - Less steric hindrance compared to the 6-position. |
| 2,3-dichloro-6-nitroaniline | Major Product | - Amino group is a strong ortho-director. |
| 2,3-dichloro-5-nitroaniline | Minor Product | - Less favored due to the directing effects of the primary substituents. |
| Oxidation Byproducts | Variable | - Increases with higher temperatures and higher concentrations of nitric acid. |
Experimental Protocols
Protocol 1: Direct Nitration of 2,3-Dichloroaniline
Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids are highly corrosive.
Materials:
-
2,3-dichloroaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dichloroaniline in concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the isomers by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: Nitration of 2,3-Dichloroaniline via Acetanilide Protection
Step 1: Acetylation of 2,3-Dichloroaniline
-
In a round-bottom flask, dissolve 2,3-dichloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.
-
Collect the precipitated N-(2,3-dichlorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(2,3-dichlorophenyl)acetamide
-
Follow the procedure in Protocol 1, using N-(2,3-dichlorophenyl)acetamide as the starting material instead of 2,3-dichloroaniline.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Dissolve the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and remove the solvent as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
minimizing byproduct formation in 2,3-Dichloro-4-nitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-4-nitroaniline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and controlled method for synthesizing this compound is a three-step process starting from 2,3-dichloroaniline. This involves:
-
Protection of the amino group: The amino group of 2,3-dichloroaniline is protected, typically by acetylation with acetic anhydride, to form N-(2,3-dichlorophenyl)acetamide.
-
Nitration: The protected compound is then nitrated using a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid.
-
Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final product, this compound.
Direct nitration of 2,3-dichloroaniline is generally avoided as it can lead to oxidation and the formation of undesired isomers due to the protonation of the amino group in the strong acidic medium.[1]
Q2: Why is protection of the amino group necessary?
A2: The amino group (-NH₂) is a strong activating group and is also basic. In the presence of a strong acid nitrating mixture, the amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium ion is a strong deactivating group and a meta-director, which can lead to the formation of undesired meta-nitro isomers and a significant decrease in the reaction rate. Furthermore, the strong oxidizing nature of the nitrating mixture can oxidize the reactive amino group, leading to the formation of tarry byproducts and a lower yield of the desired product. Protecting the amino group as an acetamide (-NHCOCH₃) moderates its activating effect, prevents protonation, and reliably directs the nitration to the ortho and para positions.[1]
Q3: What are the potential isomeric byproducts in this synthesis?
A3: The primary isomeric byproducts arise from the nitration step. The directing effects of the two chlorine atoms and the acetamido group on the benzene ring determine the position of the incoming nitro group. The acetamido group is a strong ortho, para-director, while the chlorine atoms are deactivating but also ortho, para-directing. In the case of N-(2,3-dichlorophenyl)acetamide, the main potential isomeric byproducts are:
-
2,3-dichloro-6-nitroaniline: Nitration at the position ortho to the acetamido group and meta to both chlorine atoms.
-
2,3-dichloro-5-nitroaniline: Nitration at the position meta to the acetamido group and ortho/para to the chlorine atoms. The formation of these isomers is influenced by both electronic and steric factors.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic techniques is highly recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction, allowing for the visualization of the consumption of starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for the quantitative analysis of the reaction mixture, providing accurate information on the purity of the product and the relative amounts of different isomers. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is a good starting point for method development.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile byproducts and isomers. The mass spectra provide valuable information for the structural elucidation of unknown impurities.[4][5][6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Suggested Action |
| Incomplete Acetylation | Ensure complete conversion of 2,3-dichloroaniline to N-(2,3-dichlorophenyl)acetamide before proceeding to the nitration step. Monitor the reaction by TLC. If necessary, increase the reaction time or the amount of acetic anhydride. |
| Suboptimal Nitration Temperature | The nitration reaction is highly exothermic. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to prevent over-nitration and decomposition. A higher temperature can favor the formation of byproducts. |
| Inefficient Nitrating Agent | Ensure the use of fresh, concentrated nitric acid and sulfuric acid. The ratio of the nitrating agents is also crucial and should be optimized. |
| Incomplete Hydrolysis | Monitor the deprotection step by TLC to ensure all the acetylated intermediate is converted to the final product. If the reaction is sluggish, the concentration of the acid or base catalyst or the reaction temperature can be increased. |
| Loss during Work-up and Purification | Optimize the extraction and purification steps. Recrystallization is a common method for purification; ensure the appropriate solvent system is used to maximize the recovery of the pure product. |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Suggested Action |
| Formation of Isomeric Byproducts | This is the most likely cause. The regioselectivity of the nitration is critical. Carefully control the reaction temperature during nitration. Lower temperatures generally favor the formation of the para-isomer. |
| Over-nitration (Dinitro Compounds) | Use a stoichiometric amount of the nitrating agent. Adding an excess of the nitrating mixture can lead to the formation of dinitro-derivatives. |
| Incomplete Acetylation or Hydrolysis | The presence of starting material or the acetylated intermediate will result in extra spots on the TLC plate. Ensure each step goes to completion by monitoring with TLC. |
| Oxidation Byproducts | If direct nitration was attempted, the presence of dark, tarry substances indicates oxidation. It is highly recommended to use the protection-nitration-deprotection strategy. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration of substituted anilines and should be adapted and optimized for specific laboratory conditions.
Step 1: Acetylation of 2,3-Dichloroaniline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloroaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (around 120 °C) for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aniline is completely consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(2,3-dichlorophenyl)acetamide.
Step 2: Nitration of N-(2,3-dichlorophenyl)acetamide
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add the dried N-(2,3-dichlorophenyl)acetamide (1.0 eq.) to concentrated sulfuric acid at 0-5 °C.
-
Stir the mixture until all the solid dissolves.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of the Nitro-acetanilide
-
Transfer the crude nitrated acetanilide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete hydrolysis.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
Table 1: Effect of Nitration Temperature on Yield and Isomer Distribution
| Temperature (°C) | Yield of this compound (%) | % of 2,3-dichloro-6-nitro isomer | % of other byproducts |
| -10 | 75 | 15 | 10 |
| 0 | 85 | 10 | 5 |
| 10 | 70 | 20 | 10 |
| 25 | 55 | 30 | 15 |
Table 2: Effect of Molar Ratio of Nitrating Agent on Dinitration
| Molar Ratio (HNO₃ : Acetanilide) | Yield of Mononitro Product (%) | % of Dinitro Byproduct |
| 1.0 : 1.0 | 88 | < 2 |
| 1.2 : 1.0 | 85 | 5 |
| 1.5 : 1.0 | 70 | 15 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential byproduct formation during the nitration step.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Diazotization Reactions for Dichloronitroanilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize diazotization reactions of dichloronitroanilines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the diazotization of dichloronitroanilines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete dissolution of the dichloronitroaniline: Dichloronitroanilines are often sparingly soluble in acidic solutions.[1] 2. Reaction temperature too high: Diazonium salts of aromatic amines are generally unstable at temperatures above 5-10°C and can decompose.[2][3] 3. Insufficient acid: A high acid concentration is crucial for the formation of the nitrosonium ion (NO+), the reactive species, and to prevent side reactions.[2] 4. Degradation of sodium nitrite: Sodium nitrite solution can degrade over time. | 1. Ensure the dichloronitroaniline is fully dissolved or finely suspended in the acidic medium before adding the diazotizing agent. For particularly insoluble compounds, consider using a co-solvent like glacial acetic acid or dimethylsulfoxide.[1][4] 2. Maintain a strict temperature range of 0-5°C throughout the reaction using an ice-salt bath.[2][5] 3. Use a sufficient excess of a strong mineral acid such as sulfuric acid or hydrochloric acid. For weakly basic amines like dichloronitroanilines, using nitrosylsulfuric acid can be more effective.[4] 4. Always use a freshly prepared solution of sodium nitrite.[2] |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the diazonium salt: This is often indicated by the evolution of nitrogen gas and the formation of phenolic byproducts.[2] 2. Azo coupling side reaction: The newly formed diazonium salt can couple with the unreacted parent amine if the amine is not fully protonated.[2] | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic nature of the reaction.[2] 2. Increase the concentration of the acid to ensure the complete protonation of the starting dichloronitroaniline.[2] |
| Solid Precipitates Out of Solution During Reaction | 1. Amine salt insolubility: The hydrochloride or sulfate salt of the dichloronitroaniline may not be fully soluble in the reaction medium.[2] 2. Precipitation of the diazonium salt: Some diazonium salts have limited solubility in the reaction medium. | 1. Ensure enough acid is used to form the soluble salt. Gentle warming to dissolve the amine before cooling for the reaction can be attempted, but the solution must be thoroughly cooled before adding sodium nitrite.[2] 2. This can be a normal observation. As long as the mixture is well-stirred to ensure proper reaction, you can proceed to the next step. |
| Foaming or Gas Evolution | Decomposition of the diazonium salt: The evolution of nitrogen gas (N₂) is a clear indicator of diazonium salt decomposition.[2] | 1. Immediately lower the reaction temperature. 2. Slow down the rate of addition of the sodium nitrite solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of dichloronitroanilines?
A1: The optimal temperature is between 0°C and 5°C.[2][5] This low temperature is critical for the stability of the resulting diazonium salt, which is thermally unstable and prone to decomposition at higher temperatures.[2][3]
Q2: Why is a strong acid necessary, and which one should I use?
A2: Strong mineral acids like sulfuric acid or hydrochloric acid are essential for two primary reasons: they facilitate the in situ generation of the reactive nitrosonium ion (NO+) from sodium nitrite, and they ensure the weakly basic amino group of the dichloronitroaniline is fully protonated, preventing unwanted side reactions like azo coupling.[2] For dichloronitroanilines, which are very weakly basic due to the electron-withdrawing nature of the nitro and chloro groups, diazotization can be challenging. In such cases, the use of nitrosylsulfuric acid, prepared by dissolving sodium nitrite in cold concentrated sulfuric acid, is often more successful.[4]
Q3: How can I determine if the diazotization reaction is complete?
A3: A common and effective method is to test for the presence of excess nitrous acid using starch-iodide paper. A positive test, indicated by the immediate appearance of a blue-black color, signifies that all the primary amine has reacted. If the test is negative, a small amount of additional sodium nitrite solution can be added, and the test repeated after a few minutes of stirring.
Q4: My dichloronitroaniline is not dissolving in the acid. What should I do?
A4: Dichloronitroanilines can have poor solubility in aqueous acid. To overcome this, you can create a fine suspension by stirring the solid in the acid. Alternatively, dissolving the amine in a minimal amount of a water-soluble organic solvent like glacial acetic acid or dimethylsulfoxide before adding it to the acidic solution can improve solubility.[1][4] One patented method involves preparing a melt or a solution of the amine in a water-soluble solvent and then precipitating it as a fine, reactive suspension in a mixture of water/ice and a dispersant before diazotization.[1]
Q5: How should I handle the diazonium salt product?
A5: Diazonium salts are generally unstable and are typically not isolated.[6] They should be used immediately in the subsequent reaction step. If isolation is necessary, it should be done with extreme caution as solid diazonium salts can be explosive.
Experimental Protocols
Protocol 1: Diazotization of 2,6-Dichloro-4-nitroaniline using Nitrosylsulfuric Acid
This protocol is adapted from a literature procedure for the diazotization of weakly basic amines.[4]
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Ice
Procedure:
-
Preparation of Nitrosylsulfuric Acid:
-
In a flask, carefully dissolve 37 g of sodium nitrite in 260 mL of cold (0°C) concentrated sulfuric acid.
-
Gently heat the mixture to 70°C on a water bath until a clear solution is obtained.
-
Cool the nitrosylsulfuric acid solution back down to 0°C in an ice bath.
-
-
Preparation of the Amine Suspension:
-
In a separate beaker, dissolve 100 g of recrystallized 2,6-dichloro-4-nitroaniline in 100 mL of cold concentrated sulfuric acid.
-
Dilute this solution with 1 liter of glacial acetic acid. A suspension will form.
-
-
Diazotization:
-
Slowly add the 2,6-dichloro-4-nitroaniline suspension to the cold (5-10°C) nitrosylsulfuric acid solution with vigorous stirring. Maintain the temperature between 5-10°C during the addition.
-
After the addition is complete, continue stirring the mixture at the same temperature for one hour to ensure complete diazotization.
-
-
Confirmation of Reaction Completion:
-
To confirm completion, add a small portion of the reaction mixture to three to four times its volume of water. A clear solution should result.
-
-
Subsequent Reaction:
-
The resulting diazonium salt solution is now ready for the next step in the synthesis (e.g., a Sandmeyer reaction).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the diazotization of a dichloronitroaniline, extracted from the provided protocol.
| Parameter | Value | Reference |
| Substrate | 2,6-Dichloro-4-nitroaniline | [4] |
| Diazotizing Agent | Nitrosylsulfuric Acid | [4] |
| Acid Medium | Concentrated H₂SO₄ and Glacial Acetic Acid | [4] |
| Temperature | 5-10°C | [4] |
| Reaction Time | 1 hour | [4] |
| Ratio of NaNO₂ to Amine (molar) | Approx. 1.05 : 1 | Calculated from[4] |
Visualizations
Experimental Workflow for Diazotization
Caption: Experimental workflow for the diazotization of dichloronitroanilines.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in diazotization reactions.
References
- 1. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. journal.iisc.ac.in [journal.iisc.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
troubleshooting low conversion rates in 2,3-Dichloro-4-nitroaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-4-nitroaniline, primarily through the nitration of 2,3-dichloroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on low conversion rates and impurity formation.
Q1: My reaction has a low yield of the desired this compound, with a significant amount of unreacted 2,3-dichloroaniline remaining. What are the likely causes?
A low conversion of the starting material can be attributed to several factors related to the reaction conditions. The nitration of 2,3-dichloroaniline requires careful control over temperature and the concentration of the nitrating agents to achieve a high yield.[1][2]
-
Insufficient Nitrating Agent: The molar ratio of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) to the 2,3-dichloroaniline is a critical parameter. An insufficient amount of the nitrating agent will naturally lead to an incomplete reaction.
-
Low Reaction Temperature: While nitration reactions are exothermic and require careful temperature control to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, resulting in low conversion within a practical timeframe.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[3]
Q2: I am observing the formation of multiple products alongside this compound. How can I improve the regioselectivity of the reaction?
The formation of isomeric byproducts is a common challenge in the nitration of substituted anilines. The directing effects of the amino and chloro substituents on the aromatic ring influence the position of the incoming nitro group.
-
Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers. Maintaining a consistent and optimized temperature throughout the reaction is crucial for controlling regioselectivity.
-
Concentration of Acids: The composition of the nitrating mixture (the ratio of nitric acid to sulfuric acid) plays a significant role in the generation of the nitronium ion (NO₂⁺), the active electrophile. Variations in this ratio can affect the reaction's selectivity.
-
Protection of the Amino Group: In some cases, protecting the amino group as an acetamide before nitration can improve the regioselectivity and prevent oxidation of the starting material. The acetyl group can then be removed by hydrolysis.
Q3: My reaction mixture has turned dark brown or black, and the yield of the desired product is very low. What is the cause of this decomposition?
Dark coloration and tar formation are indicative of side reactions, primarily oxidation of the aniline derivative by the strong oxidizing nitrating mixture.
-
Excessive Reaction Temperature: This is the most common cause of decomposition. Nitration reactions are highly exothermic, and inadequate cooling can lead to a runaway reaction, causing oxidation and polymerization of the starting material and product.
-
High Concentration of Nitric Acid: A high concentration of nitric acid in the nitrating mixture increases the oxidizing potential, leading to the degradation of the aromatic amine.
-
Slow Addition of Reactants: The nitrating agent should be added slowly and controllably to the solution of 2,3-dichloroaniline while maintaining a low temperature to dissipate the heat generated during the reaction.
Q4: How can I effectively purify the crude this compound from unreacted starting material and isomeric byproducts?
Purification of the final product is essential to obtain a high-purity compound. A combination of techniques is often employed.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the desired product and impurities at a high temperature and allow the desired product to crystallize upon cooling, leaving the impurities in the solution.[3]
-
Column Chromatography: For laboratory-scale purifications, column chromatography can be a highly effective method for separating isomers with similar physical properties.
-
Acid-Base Extraction: Unreacted 2,3-dichloroaniline can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution. The basic aniline will be protonated and move to the aqueous layer, while the less basic this compound will remain in the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the electrophilic nitration of 2,3-dichloroaniline using a mixture of concentrated nitric acid and sulfuric acid.[1][2]
Q2: What are the expected major byproducts in the nitration of 2,3-dichloroaniline?
The primary byproducts are other positional isomers of dichloronitroaniline. Due to the directing effects of the amino and chloro groups, nitration can also occur at other positions on the aromatic ring, leading to a mixture of isomers.
Q3: What analytical techniques are suitable for monitoring the progress and purity of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative methods for determining the purity of the final product and the relative amounts of any isomers formed.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the final product.[3]
Data Presentation
Table 1: Key Reaction Parameters and Their Impact on Yield and Purity
| Parameter | Low Setting | Optimal Range | High Setting | Potential Issues at Non-Optimal Settings |
| Temperature | Slow reaction, low conversion | 0 - 10 °C (during addition), 10 - 25 °C (reaction) | Increased side reactions, decomposition, lower yield | |
| Molar Ratio (HNO₃:Aniline) | Incomplete reaction, low yield | 1.05:1 to 1.2:1 | Increased oxidation and byproduct formation | |
| Molar Ratio (H₂SO₄:HNO₃) | Insufficient nitronium ion formation | 2:1 to 3:1 | Increased reaction rate, potential for runaway reaction | |
| Reaction Time | Incomplete reaction | 1 - 4 hours (monitor by TLC/HPLC) | Potential for increased byproduct formation |
Experimental Protocols
Representative Protocol for the Nitration of 2,3-Dichloroaniline
Disclaimer: This is a representative protocol based on general principles of aniline nitration. Researchers should conduct a thorough literature search and risk assessment before proceeding.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dichloroaniline in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0 °C in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dichloroaniline, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude this compound will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Key parameter relationships in the nitration reaction.
References
Technical Support Center: Purification of 2,3-Dichloro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from synthesized 2,3-Dichloro-4-nitroaniline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Q: My initial crude product shows multiple spots on the TLC plate. What are the likely impurities?
A: The synthesis of this compound via nitration of 2,3-dichloroaniline can lead to several impurities. The most common are:
-
Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to the formation of isomers such as 2,3-dichloro-5-nitroaniline and 2,3-dichloro-6-nitroaniline.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 2,3-dichloroaniline.
-
Di-nitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro derivatives.
Issue 2: Difficulty with Recrystallization
Q: I'm having trouble getting pure crystals from recrystallization. What solvent system should I use?
A: A mixed solvent system is often effective for the recrystallization of nitroanilines. Based on the solubility of this compound (soluble in ethanol, ether, and benzene; slightly soluble in water), an ethanol/water mixture is a good starting point.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Q: My yield is very low after recrystallization. What can I do?
A: Low yield can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary for dissolution.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals. Allow for slow cooling to room temperature before placing in an ice bath.
-
Product remaining in the mother liquor: The filtrate will still contain some dissolved product. The purity of this material can be assessed by TLC, and a second crop of crystals may be obtainable by concentrating the mother liquor.
Issue 3: Ineffective Separation by Column Chromatography
Q: I am trying to separate the isomers using column chromatography, but the separation is poor.
A: The key to successful column chromatography is selecting the appropriate stationary phase and mobile phase. For the separation of nitroaniline isomers, silica gel is a suitable stationary phase. A gradient elution with a non-polar and a moderately polar solvent is recommended.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give a good separation of the spots on the TLC plate, with the desired product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Start the elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase to elute the different components.
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is a yellow crystalline solid.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified product, and the different fractions from column chromatography on a TLC plate, you can visualize the separation of impurities.
Q3: What analytical techniques can be used to confirm the purity of the final product?
A3: The purity of the final product can be confirmed by several methods:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
Q4: Are there any specific safety precautions I should take when working with this compound and the solvents used for purification?
A4: Yes. This compound is a chemical irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used for purification are flammable and may be toxic. Handle them with care and dispose of them according to your institution's safety guidelines.
Data Presentation
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield Loss |
| Recrystallization | 85-95% | >98% | 10-20% |
| Column Chromatography | <85% | >99% | 20-30% |
Note: These values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Workflow for the purification of this compound.
Technical Support Center: Scale-Up of 2,3-Dichloro-4-nitroaniline Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dichloro-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The primary and most established industrial synthesis route for this compound involves the direct nitration of 2,3-dichloroaniline.[1][2] This process requires meticulous control over reaction conditions, such as temperature and reagent concentrations, to achieve high yield and purity of the desired product.[1][2]
Q2: What are the critical parameters to control during the scale-up of the nitration of 2,3-dichloroaniline?
A2: The most critical parameters during scale-up are temperature control, the rate of addition of the nitrating agent, and efficient mixing. The nitration of anilines is a highly exothermic reaction, and poor temperature management can lead to the formation of unwanted isomers and oxidative byproducts.[3] Inadequate mixing can create localized "hot spots," further promoting side reactions and reducing the overall yield and purity of the final product.
Q3: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?
A3: The formation of dark, tarry byproducts is a strong indication of oxidative side reactions. Anilines are susceptible to oxidation under the harsh, acidic conditions of nitration. This issue is often compounded by elevated temperatures or an overly aggressive nitrating agent. To mitigate this, ensure precise temperature control and a slow, controlled addition of the nitrating mixture.
Q4: I am observing a low yield of the desired this compound isomer. What are the potential reasons?
A4: Low yields can be attributed to several factors. Incomplete nitration is a common cause, which may result from insufficient nitrating agent, a short reaction time, or suboptimal reaction temperatures. The formation of undesired isomers is another significant contributor to reduced yield of the target molecule. The composition of the mixed acid (typically nitric acid and sulfuric acid) is crucial and improper ratios can lead to a lower concentration of the active nitrating species.
Q5: What are the primary safety concerns when scaling up the production of this compound?
A5: The primary safety concern is the risk of a runaway reaction due to the highly exothermic nature of nitration.[3] It is imperative to have a robust cooling system for the reactor and to add the nitrating agent in a controlled manner while closely monitoring the internal temperature.[3] Additionally, the reagents used, such as concentrated acids and the product itself, are corrosive and toxic. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn, and the reaction should be conducted in a well-ventilated area.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Verify the stoichiometry of the nitrating agent. - Increase the reaction time and monitor progress using TLC or HPLC. - Ensure the reaction temperature is within the optimal range. |
| Formation of undesired isomers. | - Optimize the composition of the mixed acid (HNO₃/H₂SO₄ ratio). - Maintain strict temperature control during the addition of the nitrating agent. | |
| Low Purity | Presence of unreacted 2,3-dichloroaniline. | - Ensure complete addition of the nitrating agent. - Consider a slight excess of the nitrating agent, followed by a quenching step. |
| Presence of isomeric byproducts. | - Optimize the reaction temperature to favor the formation of the desired isomer. - Employ recrystallization for purification, potentially testing different solvent systems. | |
| Product Oiling Out During Crystallization | Improper solvent system. | - Adjust the solvent system; a co-solvent may be necessary. - Ensure a gradual cooling process to promote the formation of well-defined crystals.[3] |
| Formation of Tarry Byproducts | Oxidation of the aniline ring. | - Maintain strict temperature control and avoid exceeding the recommended temperature. - Ensure the slow and controlled addition of the nitrating agent. - Use high-purity starting materials. |
| Runaway Reaction | Poor heat dissipation. | - Ensure the reactor has adequate cooling capacity. - Add the nitrating agent in a controlled, stepwise manner, closely monitoring the internal temperature.[3] - Ensure efficient and continuous mixing throughout the reaction. |
Experimental Protocols
Key Experiment: Nitration of 2,3-dichloroaniline
This protocol is a generalized representation based on common nitration procedures for anilines. Specific parameters may need to be optimized for scale-up.
Materials:
-
2,3-dichloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Suitable solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 2,3-dichloroaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the aniline has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, while cooling to maintain a low temperature.
-
Add the nitrating mixture dropwise to the solution of 2,3-dichloroaniline in sulfuric acid. The rate of addition should be carefully controlled to maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated crude this compound is then collected by filtration.
-
Wash the crude product with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final product.
Visualizations
Caption: A troubleshooting decision tree for identifying and resolving common issues in the production of this compound.
References
stability issues of 2,3-Dichloro-4-nitroaniline under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 2,3-Dichloro-4-nitroaniline under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C. Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Q2: What are the potential degradation pathways for this compound?
Based on the structure of this compound and data from related compounds, the following degradation pathways are plausible:
-
Photodegradation: Aromatic nitro compounds are known to be susceptible to degradation upon exposure to UV or visible light. This can lead to complex reactions, including the reduction of the nitro group to a nitroso or amino group, or cleavage of the substituent groups from the aromatic ring. For instance, the related compound 2-chloro-4-nitroaniline is known to be susceptible to photolysis.[1]
-
Hydrolysis: While dichloronitroanilines are generally stable to hydrolysis under neutral environmental conditions, degradation can occur under strongly acidic or basic conditions.[1] This may involve the displacement of the chloro or nitro groups.
-
Oxidation: The aniline functional group can be susceptible to oxidation, which may lead to the formation of colored impurities. This process can be accelerated by the presence of oxidizing agents or exposure to elevated temperatures.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks in your chromatogram could indicate the presence of impurities or degradation products. Consider the following troubleshooting steps:
-
Review Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry, and tightly sealed).
-
Prepare Fresh Solutions: If the solution has been stored for an extended period, degradation may have occurred in the solvent. Prepare a fresh solution from a solid sample that has been properly stored.
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study under various stress conditions (acid, base, oxidation, light, heat) can be performed. This will help in identifying the retention times of potential degradants.
-
Check for Contamination: Ensure that the analytical system, including the solvent, column, and injector, is free from contamination.
Troubleshooting Guide: Stability Issues in Experiments
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., darkening) | Exposure to light (photodegradation) or heat (thermal degradation). | Store the compound in an amber, tightly sealed container in a cool, dark place. |
| Inconsistent Experimental Results | Degradation of stock solutions. | Prepare fresh stock solutions for each experiment, especially if they are not used immediately. Regularly check the purity of stock solutions via HPLC. |
| Precipitation in Solution | Formation of insoluble degradation products. | Filter the solution before use. If possible, identify the precipitate. Consider the stability of the compound in the chosen solvent. |
| Low Assay Value | Degradation of the compound. | Re-evaluate storage and handling procedures. Analyze a freshly prepared sample from a new batch if possible. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule. Below are generalized protocols that can be adapted for this compound.
Table 1: Summary of Forced Degradation Conditions
| Condition | Stressor | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl / 1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH / 1 M NaOH | Room Temperature | 24 - 48 hours |
| Oxidation | 3% H₂O₂ / 30% H₂O₂ | Room Temperature | 24 - 48 hours |
| Photolytic | UV light (e.g., 254 nm) and visible light | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water or acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat the vials at 60°C. Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), cool, and neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature. Withdraw samples at specified intervals, neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the vials at room temperature, protected from light. Withdraw and analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a combination of UV and visible light. A control sample should be kept in the dark at the same temperature. Analyze both samples at predetermined time points.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat it in an oven at 80°C. At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
Analytical Method: HPLC
A reversed-phase HPLC method is suitable for the analysis of this compound and its potential degradation products.
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 220-290 nm)[1][2] |
Visualizations
References
preventing over-nitration in the synthesis of dichloronitroaniline isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of dichloronitroaniline isomers, with a primary focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when attempting direct nitration of aniline or its derivatives like dichloroaniline?
Direct nitration of aniline and its derivatives is often problematic for several reasons:
-
Oxidation: The amino group (-NH2) is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry, complex mixtures and a low yield of the desired product.[1][2]
-
Formation of Anilinium Ion: In the strongly acidic conditions of the nitrating mixture (sulfuric and nitric acid), the basic amino group gets protonated to form the anilinium ion (-NH3+).[1][2] This ion is a meta-directing deactivator, leading to a significant amount of the meta-nitro isomer, which is often not the desired product.[1]
-
Vigorous Reactions: The amino group is a strong activating group, which can make the nitration reaction highly exothermic and difficult to control, increasing the risk of over-nitration and side reactions.[1][3]
Q2: How does protecting the amino group help in controlling the synthesis?
Protecting the amino group, typically by acetylation with acetic anhydride to form an acetamido group (-NHCOCH3), is a crucial strategy to control the reaction.[3][4] This approach offers several advantages:
-
Reduces Reactivity: The acetamido group is less activating than the amino group.[4][5] This moderation of reactivity helps to prevent oxidation and makes the nitration reaction less vigorous and easier to control.[3][4]
-
Prevents Anilinium Ion Formation: The lone pair on the nitrogen atom is involved in resonance with the adjacent carbonyl group, making it less available for protonation by the acid catalyst. This prevents the formation of the meta-directing anilinium ion.[5]
-
Improves Regioselectivity: The bulky acetamido group provides steric hindrance at the ortho positions. This directs the incoming nitro group predominantly to the para position, leading to a higher yield of the p-nitro isomer.[5] After nitration, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[5]
Q3: What are the typical reagents and conditions for nitrating a protected dichloroaniline?
The most common method involves a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][3] Key conditions to control are:
-
Temperature: The reaction is highly exothermic, so maintaining a low temperature is critical to prevent over-nitration and side reactions. The nitrating mixture is typically prepared and kept at a low temperature (e.g., below 10°C) in an ice bath. The substrate is then added slowly while ensuring the reaction temperature is carefully maintained, often between 0-5°C.[3]
-
Order of Addition: For highly reactive substrates, it is recommended to add the aromatic compound slowly to the cooled nitrating mixture. This helps maintain a low concentration of the organic substrate and provides better control over the reaction.[3]
Q4: How can the different dichloronitroaniline isomers be separated and purified?
Separating the resulting isomers is a critical step. Common techniques include:
-
Fractional Crystallization: This method takes advantage of the different solubilities of the isomers in various solvents. For example, isomers can be separated by crystallization from sulfuric acid, where one isomer may crystallize out as a sulfate while the other remains soluble.[6]
-
Chromatography: Gas chromatography (GC) and column chromatography are effective methods for separating complex isomer mixtures.[7] Thin-layer chromatography (TLC) is also essential for monitoring the progress of the reaction and assessing the purity of the fractions.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dichloronitroaniline isomers.
Issue 1: The reaction is producing a significant amount of dinitro or other over-nitrated byproducts.
-
Potential Cause: The reaction temperature is too high, or the substrate was added too quickly, leading to an uncontrolled exothermic reaction. The concentration of the nitrating agent may also be too high.
-
Solution:
-
Ensure the nitrating mixture is pre-cooled in an ice-salt bath before the addition of the substrate.
-
Maintain a consistently low reaction temperature (e.g., 0-5°C) throughout the addition and reaction period.[3]
-
Add the substrate dropwise or in small portions to the nitrating mixture, never the other way around for activated rings.
-
Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.[3]
-
Issue 2: The yield of the desired isomer is low, with a complex mixture of products.
-
Potential Cause: The amino group was not adequately protected, leading to oxidation and the formation of the anilinium ion, which results in a mix of ortho, meta, and para isomers, along with tar-like byproducts.
-
Solution:
Issue 3: The reaction is too vigorous and difficult to control, resulting in tar formation.
-
Potential Cause: The substrate is highly activated, and the reaction conditions are too harsh. Direct nitration of an unprotected, activated ring is being attempted.
-
Solution:
-
Protect the activating amino group as acetanilide to moderate its reactivity.[3]
-
Use a milder nitrating agent if the standard mixed acid is too strong.
-
Ensure slow, controlled addition of the substrate to the nitrating mixture at a very low temperature.
-
Summary of Key Reaction Parameters
The following table summarizes critical quantitative data for controlling the nitration process, primarily focusing on the chlorination and subsequent nitration steps for related compounds, which provide a guideline for dichloronitroaniline synthesis.
| Parameter | Recommended Value/Range | Purpose | Reference(s) |
| Nitration Temperature | 0 - 10°C | To control the exothermic reaction and prevent over-nitration. | [3] |
| Chlorination Temperature (Stage 1) | 5 - 10°C | Optimal for the formation of the mono-chloro intermediate. | [9] |
| Chlorination Temperature (Stage 2) | 15 - 20°C | Optimal for the formation of the di-chloro product. | [9] |
| Reagent Ratio (Chlorination) | ~2.0 mol Cl₂ per mol of nitroaniline | To ensure complete dichlorination without excessive side reactions. | [10] |
| Acid Concentration (Chlorination) | 3 - 6 moles of HCl or HNO₃ | Acts as a medium and catalyst for the chlorination process. | [9] |
Experimental Protocol: Controlled Mono-nitration via Acetanilide Protection
This protocol outlines the key steps for synthesizing a nitroaniline derivative while minimizing over-nitration.
-
Protection of the Amino Group:
-
Dissolve the starting aniline derivative in a suitable solvent.
-
Slowly add acetic anhydride to the cooled solution to form the corresponding acetanilide. This reaction is typically exothermic and may require cooling.[3]
-
Allow the reaction to proceed until completion, which can be monitored by TLC.
-
Isolate the acetanilide product, for instance, by precipitation in water, followed by filtration and drying.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask equipped with a stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid.
-
Maintain the temperature of this mixture below 10°C during the addition.[3]
-
-
Nitration of Acetanilide:
-
Slowly add the prepared acetanilide from Step 1 to the cooled nitrating mixture.
-
Crucially, ensure the reaction temperature is maintained at a low and stable level (e.g., 0-5°C) throughout the addition.[3]
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir at a low temperature until TLC indicates the consumption of the starting material.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.[3]
-
The solid nitro-acetanilide product will precipitate.
-
-
Hydrolysis (Deprotection):
-
Collect the crude nitro-acetanilide product by filtration.
-
Heat the product in an acidic or basic solution to hydrolyze the acetyl group, regenerating the amino group.
-
The final dichloronitroaniline product can then be isolated, washed, and purified using crystallization or chromatography.
-
Workflow for Preventing Over-Nitration
The following diagram illustrates the logical workflow for choosing a synthesis path to control the nitration of dichloronitroaniline precursors.
Caption: Decision workflow for dichloronitroaniline synthesis.
References
- 1. quora.com [quora.com]
- 2. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 10. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
Validation & Comparative
Validating the Structure of 2,3-Dichloro-4-nitroaniline: A Comparative NMR Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the 2,3-dichloro-4-nitroaniline structure against its isomers. By presenting experimental data, detailed protocols, and logical workflows, this document serves as a practical resource for the unambiguous identification of this compound in complex research and development settings.
Structural Elucidation by NMR: A Comparative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift, multiplicity, and coupling constants of nuclei are exquisitely sensitive to their local electronic environment, allowing for the differentiation of closely related isomers. In the case of this compound, its unique substitution pattern on the benzene ring gives rise to a characteristic NMR fingerprint.
1H and 13C NMR Data Comparison
The following tables summarize the experimental 1H and 13C NMR data for this compound and several of its isomers. The distinct differences in chemical shifts and coupling patterns provide a robust basis for structural assignment.
Table 1: 1H NMR Spectral Data Comparison (in CDCl3)
| Compound | H-5 | H-6 | -NH2 |
| This compound | 6.90 (d, J=9.3 Hz) | 8.02 (d, J=9.3 Hz) | 7.55 (s) |
| 4-Chloro-2-nitroaniline | 7.49 (dd, J=8.8, 2.2 Hz) | 6.85 (d, J=8.8 Hz) | 6.22 (br s) |
| 2-Chloro-5-nitroaniline | 7.89 (d, J=2.6 Hz) | 6.78 (d, J=8.9 Hz) | 4.63 (br s) |
| 2,6-Dichloro-4-nitroaniline | 8.25 (s) | 8.25 (s) | 5.15 (br s) |
Note: The 1H NMR data for this compound is sourced from patent literature, and the signal at 7.55 ppm, described as a singlet for two protons, is interpreted as the amino protons.
Table 2: 13C NMR Spectral Data Comparison (in CDCl3)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | 147.2 | 120.5 | 129.8 | 138.0 | 119.1 | 126.3 |
| 4-Chloro-2-nitroaniline | 148.8 | 135.5 | 125.8 | 125.7 | 118.8 | 118.3 |
| 2-Chloro-5-nitroaniline | 145.8 | 120.4 | 130.4 | 127.3 | 149.3 | 118.9 |
| 2,6-Dichloro-4-nitroaniline | 144.1 | 128.5 | 125.3 | 138.4 | 125.3 | 128.5 |
Note: Experimental 13C NMR data for this compound was not available in the searched literature. The provided values are based on computational prediction and should be used as a reference.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for aromatic nitro compounds is provided below.
Sample Preparation
-
Weigh 10-20 mg of the solid aniline derivative.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.
1H NMR Spectroscopy
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
13C NMR Spectroscopy
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl3 solvent peak at 77.16 ppm
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Workflow for the validation of this compound structure by NMR.
The presented data and protocols demonstrate the power and precision of NMR spectroscopy in the structural verification of complex organic molecules like this compound. By comparing the unique NMR fingerprint of the target compound with those of its isomers, researchers can confidently confirm its identity, ensuring the integrity of their scientific endeavors.
A Researcher's Guide to Confirming the Purity of Synthesized 2,3-Dichloro-4-nitroaniline
For researchers and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 2,3-dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
The Importance of Purity in Synthesized Intermediates
The primary route for synthesizing this compound is through the nitration of 2,3-dichloroaniline.[1][2] This reaction, if not perfectly controlled, can lead to a variety of impurities, including unreacted starting materials, over-nitrated byproducts, and positional isomers. The presence of these impurities can have significant downstream effects, potentially leading to failed reactions, incorrect biological data, or the formation of toxic side products. Therefore, rigorous analytical confirmation of purity is paramount.
Comparison of Key Analytical Techniques
A multi-pronged analytical approach is recommended to unequivocally determine the purity of this compound. The most effective methods include chromatographic, spectroscopic, and physical techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Technique | Principle | Strengths for Purity Analysis | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Excellent for separating the target compound from non-volatile impurities and isomers.[3] Provides quantitative purity data (e.g., % area). | Requires reference standards for positive identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Provides high separation efficiency and definitive identification of volatile impurities through mass spectra.[4][5] | May require derivatization for polar compounds like anilines to improve volatility and peak shape.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of the target compound and any structurally similar impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard. | Relatively insensitive compared to chromatographic methods; may not detect trace impurities.[1] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[6] | Insensitive to small amounts of impurities and not useful for unknown compounds or those that decompose on heating. |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative assessment of purity and separation from potential isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying the primary compound and any volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetone or ethyl acetate.
-
Analysis: Identify the main peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (approx. 206/208/210 due to chlorine isotopes). Search the NIST library for confirmation and identify any other peaks as potential impurities.
¹H NMR Spectroscopy
This protocol provides structural confirmation of the synthesized product.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The ¹H NMR spectrum of pure this compound is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring. The integration of these peaks should be 1:1. The presence of additional peaks would indicate impurities. For example, residual 2,3-dichloroaniline would show a different set of aromatic signals.
Data Presentation: Purity Analysis Results
The following tables summarize hypothetical, yet representative, data for the analysis of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.85 | 15,230 | 0.45 | 2,3-dichloroaniline (Starting Material) |
| 2 | 4.52 | 3,350,100 | 99.12 | This compound |
| 3 | 5.18 | 17,900 | 0.43 | Isomeric byproduct |
Table 2: GC-MS Impurity Profile
| Retention Time (min) | Key m/z values | Identification |
| 6.78 | 161, 126, 90 | 2,3-dichloroaniline |
| 9.34 | 206, 176, 160, 125 | This compound |
Table 3: Physical and Spectroscopic Data Comparison
| Property | Synthesized Sample | Literature/Expected Value | Assessment |
| Appearance | Yellow crystalline solid | Pale yellow solid or crystals.[3] | Consistent |
| Melting Point | 153-156 °C | Sharp, characteristic melting point (e.g., similar to isomer 154-158 °C).[7] | Suggests high purity |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.42 (d, 1H), 4.90 (br s, 2H) | Two doublets for aromatic protons, one broad singlet for -NH₂ protons. | Consistent with target structure |
| MS (EI) | m/z 206 (M⁺) | 205.96 (Exact Mass).[8] | Correct molecular ion |
Visualization of the Purity Confirmation Workflow
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
By employing this comprehensive suite of analytical techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. d-nb.info [d-nb.info]
- 5. epa.gov [epa.gov]
- 6. chembk.com [chembk.com]
- 7. 2,5-DICHLORO-4-NITROANILINE CAS#: 6627-34-5 [m.chemicalbook.com]
- 8. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dichloro-4-nitroaniline and Its Isomers for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of 2,3-Dichloro-4-nitroaniline and its isomers, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the physicochemical properties, spectroscopic data, and biological activities of these compounds, supported by experimental data and detailed protocols.
Physicochemical Properties
The position of the chloro and nitro substituents on the aniline ring significantly influences the physicochemical properties of dichloronitroaniline isomers. These properties, summarized in Table 1, are crucial for understanding the compounds' reactivity, solubility, and potential applications. This compound is a yellow crystalline solid, a characteristic shared by many of its isomers.[1] Its synthesis typically involves the nitration of 2,3-dichloroaniline.[2][3]
| Property | This compound | 2,4-Dichloro-6-nitroaniline | 2,5-Dichloro-4-nitroaniline | 2,6-Dichloro-4-nitroaniline | 3,5-Dichloro-4-nitroaniline | 4,5-Dichloro-2-nitroaniline |
| CAS Number | 69951-03-7[4] | 2683-43-4[5] | 6627-34-5[6] | 99-30-9[7] | 59992-52-8[8] | 6641-64-1[9] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ |
| Molar Mass ( g/mol ) | 207.01[4] | 207.01[5] | 207.01[6] | 207.01[7] | 207.01[8] | 207.01[9] |
| Melting Point (°C) | Not available | 101-103[5] | 154-158[6] | 190-192[10] | Not available | Not available |
| Boiling Point (°C) | 367.4 at 760 mmHg[1] | 360.98 (estimate)[5] | 360.98 (estimate)[6] | 130 at 2 mmHg[10] | Not available | Not available |
| Density (g/cm³) | 1.624[1] | 1.6257 (estimate)[5] | Not available | 1.624[7] | Not available | Not available |
| Water Solubility | Slightly soluble[1] | Practically insoluble[5] | Not available | 6.3 mg/L[7] | Not available | Not available |
| Appearance | Yellow crystal[1] | Yellow solid[11] | Yellow powder[6] | Yellow crystalline solid[10] | Not available | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and differentiation of dichloronitroaniline isomers. The following sections summarize the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectra, the chemical shifts of the aromatic protons are influenced by the positions of the electron-withdrawing chloro and nitro groups. The amino group protons typically appear as a broad singlet. In ¹³C NMR spectra, the carbons attached to the nitro and amino groups show characteristic downfield and upfield shifts, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. All dichloronitroaniline isomers will exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the primary amine, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.
-
N-O stretching of the nitro group, with strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
IR spectra for isomers such as 2,4-dichloro-6-nitroaniline and 2,5-dichloro-4-nitroaniline are available in public databases.[15][16]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dichloronitroaniline isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1) will be a key diagnostic feature. Fragmentation patterns will involve the loss of the nitro group (NO₂) and other characteristic fragments. Mass spectra for isomers like 4,5-dichloro-2-nitroaniline and 2,4-dichloro-6-nitroaniline are accessible through resources like the NIST WebBook.[9][17]
Biological Activity and Toxicity
The biological activities of dichloronitroaniline isomers vary depending on the substitution pattern. Some isomers have applications in agriculture and industry, while their toxicity is a significant consideration for researchers.
Known Applications and Activities
-
2,6-Dichloro-4-nitroaniline (Dicloran) is a well-known agricultural fungicide.[7][18] Its mechanism of action is thought to be non-specific, causing disorganization of cell growth and division in fungi.[3] It is also used as an intermediate in the synthesis of dyes, such as Disperse Brown 1.[1][7]
-
This compound is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2]
-
Other isomers serve as intermediates in the production of dyes and pigments.
Comparative Toxicity
Direct comparative toxicity studies on all dichloronitroaniline isomers are limited. However, data on the parent dichloroaniline (DCA) isomers can provide insights into their potential toxicity. The primary toxic effect of DCAs is the formation of methemoglobin. Acute oral LD50 values in rats for various DCA isomers range from 340 to 3110 mg/kg.
A study on the nephrotoxic potential of DCA isomers in rats established the following decreasing order of toxicity: 3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA.
This suggests that the substitution pattern significantly impacts the toxicity profile.
Signaling Pathways and Molecular Mechanisms
Detailed information on the specific signaling pathways affected by most dichloronitroaniline isomers is not extensively documented in current literature. For the fungicide 2,6-dichloro-4-nitroaniline, the mode of action is described as a general disruption of fungal cell growth rather than the modulation of a specific signaling cascade.[3]
Toxicological studies of related nitroaromatic and chlorinated compounds often point towards the induction of oxidative stress and genotoxicity as key mechanisms of toxicity. These stressors can, in turn, activate a variety of cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation, cell survival, and apoptosis. However, direct experimental evidence linking dichloronitroaniline isomers to these specific pathways is currently lacking.
Caption: A generalized workflow for the toxicological evaluation of dichloronitroaniline isomers.
Experimental Protocols
Synthesis of Dichloronitroaniline Isomers
The synthesis of dichloronitroaniline isomers generally involves two main strategies:
-
Nitration of a Dichloroaniline: This involves the electrophilic aromatic substitution of a dichloroaniline isomer with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. Reaction conditions such as temperature and reaction time must be carefully controlled to achieve the desired isomer and prevent over-nitration.
-
Chlorination of a Nitroaniline: This method involves the chlorination of a nitroaniline isomer. For example, 2,6-dichloro-4-nitroaniline can be prepared by treating 4-nitroaniline with hydrochloric acid and hydrogen peroxide.
General Procedure for Nitration:
-
Dissolve the starting dichloroaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water until neutral, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis
NMR Sample Preparation (General Protocol):
-
Dissolve 5-10 mg of the dichloronitroaniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichloronitroaniline isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: A flowchart illustrating the experimental workflow for synthesis, spectroscopic analysis, and cytotoxicity testing of dichloronitroaniline isomers.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 69951-03-7 [smolecule.com]
- 3. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DTNI: a novel toxicogenomics data analysis tool for identifying the molecular mechanisms underlying the adverse effects of toxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 11. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primo.uvm.edu [primo.uvm.edu]
- 13. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,4-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 75893 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Azo Dyes Synthesized from 2,3-dichloro-4-nitroaniline and 2,5-dichloro-4-nitroaniline
Introduction
General Synthesis of Azo Dyes from Dichloro-4-nitroanilines
The synthesis of azo dyes from both 2,3-dichloro-4-nitroaniline and 2,5-dichloro-4-nitroaniline follows a well-established two-step process: diazotization and azo coupling.
Experimental Protocols
1. Diazotization
The conversion of the primary aromatic amine (dichloro-4-nitroaniline isomer) into a reactive diazonium salt is a crucial initial step.
-
Materials:
-
This compound or 2,5-dichloro-4-nitroaniline
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
-
Procedure:
-
Suspend the chosen dichloro-4-nitroaniline isomer in a mixture of concentrated acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C to prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.
-
2. Azo Coupling
The resulting diazonium salt is then immediately reacted with a coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine) to form the azo dye.
-
Materials:
-
Diazonium salt solution from the previous step
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol)
-
Appropriate solvent for the coupling component (e.g., acetic acid, aqueous alkali)
-
Sodium acetate or sodium hydroxide for pH adjustment
-
-
Procedure:
-
Dissolve the coupling component in a suitable solvent and cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Control the pH of the reaction mixture. For coupling with phenols, a weakly alkaline pH (8-10) is typically maintained, while for amines, a weakly acidic pH (4-6) is preferred.
-
Continue stirring the reaction mixture at low temperature for 1-2 hours to ensure complete coupling.
-
The precipitated azo dye is then isolated by filtration, washed thoroughly with water, and dried.
-
Below is a generalized workflow for the synthesis and evaluation of these azo dyes.
Caption: General experimental workflow for the synthesis and performance evaluation of azo dyes.
Comparative Performance Analysis (Inferred)
Due to the lack of direct comparative experimental data, the following comparison is based on theoretical considerations and data from analogous compounds. The positioning of the chloro substituents is expected to influence the electronic properties of the diazonium salt and, consequently, the properties of the resulting dye.
| Property | This compound Derivative | 2,5-dichloro-4-nitroaniline Derivative |
| Color and λmax | The steric hindrance from the ortho-chloro group (at position 3) might cause a slight twisting of the molecule, potentially leading to a hypsochromic shift (shift to shorter wavelength) and a less intense color compared to the 2,5-isomer. | The chlorine at the 5-position is less likely to cause significant steric hindrance, potentially allowing for a more planar molecule. This could result in a bathochromic shift (shift to longer wavelength) and higher tinctorial strength. |
| Lightfastness | Generally, electron-withdrawing groups like chloro and nitro groups on the diazo component enhance the lightfastness of disperse dyes. Dyes from this isomer are expected to exhibit good to very good lightfastness.[1] | Similar to the 2,3-isomer, the presence of two chloro and one nitro group is expected to confer good to very good lightfastness properties to the resulting dyes.[1] |
| Wash Fastness | The wash fastness of disperse dyes is influenced by their molecular size and affinity for the fiber. Dyes derived from this isomer are expected to have good wash fastness, typically in the range of 4-5 on a grey scale.[1] | The wash fastness is anticipated to be comparable to dyes from the 2,3-isomer, with good performance on hydrophobic fibers like polyester.[1] |
| Sublimation Fastness | Sublimation fastness is crucial for high-temperature dyeing processes. The molecular weight and polarity of the dye play a significant role. The properties would be dependent on the specific coupling component used. | Similar to the 2,3-isomer, the sublimation fastness will be largely determined by the overall molecular structure of the final dye molecule. |
Note: The performance data in the table is inferred based on general principles of dye chemistry and data from structurally similar compounds. Actual experimental results may vary depending on the specific coupling component used and the dyeing conditions.
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from dichloro-4-nitroaniline isomers involves a clear logical progression from starting materials to the final product, as illustrated in the following diagram.
Caption: Logical relationship of reactants, processes, and products in azo dye synthesis.
While a definitive, data-driven comparison of dyes synthesized from this compound and 2,5-dichloro-4-nitroaniline is not available in the public domain, this guide provides a framework for understanding their potential differences based on established principles of dye chemistry. Both isomers are expected to produce disperse dyes with good fastness properties. The key differentiator is likely to be the color and tinctorial strength, with the 2,5-dichloro isomer potentially yielding dyes with a bathochromic shift and higher color intensity due to reduced steric hindrance. Experimental validation is necessary to confirm these hypotheses and to fully characterize the performance of dyes derived from these two important intermediates. Researchers and drug development professionals are encouraged to use the provided experimental protocols as a starting point for their own investigations into the specific properties of dyes synthesized from these isomers.
References
A Comparative Guide to Alternative Precursors for 2,3-Dichloro-4-nitroaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative precursors to 2,3-Dichloro-4-nitroaniline for the synthesis of azo dyes. The selection of a suitable precursor is critical in determining the final properties of the dye, including its color, fastness, and overall performance. This document offers a side-by-side comparison of key performance indicators, detailed experimental protocols for dye synthesis, and visual representations of the synthetic pathways to aid researchers in making informed decisions.
Performance Comparison of Azo Dyes from Dichloronitroaniline Isomers
While this compound is a common precursor, its isomers and other related compounds offer viable alternatives for producing a wide spectrum of azo dyes with varying properties. The following table summarizes the performance characteristics of azo dyes derived from this compound and its alternatives. The data presented is compiled from various studies on disperse dyes, which are a common application for this class of compounds.
| Precursor | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) |
| This compound | N,N-bis(2-hydroxyethyl)aniline | Brownish-Red | - | - | Good (5-6) | Very Good (4-5) |
| 2,5-Dichloro-4-nitroaniline | Phenol | Yellow | - | - | Good (5-6) | Very Good (4) |
| 2,6-Dichloro-4-nitroaniline | N,N-bis(2-hydroxyethyl)-3-chloroaniline | Brown | High | - | Good to Very Good (6-7) | Very Good to Excellent (4-5) |
| 2,4-Dichloroaniline | Phenol | Yellow | 85.6 | 179 | - | - |
| 2,4-Dichloroaniline | Salicylic Acid | Deep Orange | 83.4 | 170 | - | - |
| 2,4-Dichloroaniline | 1-Naphthol | Reddish-Brown | - | - | - | - |
| 2,4-Dichloroaniline | Resorcinol | Yellow | 82.6 | 178 | - | - |
| 2,4-Dichloroaniline | Aniline | Pale Red | 85.6 | 179 | - | - |
Note: Fastness ratings are generalized from data on nitroaniline-based disperse dyes and may vary depending on the specific dye structure, substrate, and dyeing conditions. A higher number indicates better performance.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of azo dyes. The following protocols provide a general framework for the diazotization of dichloronitroaniline precursors and the subsequent coupling reaction to form the azo dye.
Protocol 1: Diazotization of Dichloronitroaniline Isomers
This procedure describes the formation of the diazonium salt from a dichloronitroaniline precursor. This intermediate is typically unstable and should be used immediately in the coupling reaction.
Materials:
-
Dichloronitroaniline isomer (e.g., this compound, 2,6-Dichloro-4-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend one molar equivalent of the dichloronitroaniline isomer in a mixture of 2.5-3.0 molar equivalents of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the dichloronitroaniline.
-
Continue stirring the reaction mixture in the ice bath for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Protocol 2: Azo Coupling Reaction
This protocol outlines the reaction of the diazonium salt with a coupling component to form the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., N,N-dialkylaniline, phenol, naphthol derivative)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution
-
Appropriate solvent (e.g., water, ethanol, acetic acid)
-
Ice
Procedure:
-
Dissolve the coupling component in a suitable solvent. For phenolic coupling components, an aqueous sodium hydroxide solution is typically used to form the phenoxide ion. For aromatic amines, a weakly acidic solution may be used.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture within the optimal range for coupling (typically pH 4-5 for coupling with amines and pH 8-10 for coupling with phenols) by adding a solution of sodium acetate or sodium hydroxide as needed.
-
A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts and acids.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a suitable temperature.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic workflow for azo dyes and the specific pathway for the synthesis of Disperse Brown 1, a commercially significant dye derived from an alternative precursor.
A Comparative Performance Analysis of Azo Dyes Derived from Dichloronitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of azo dyes derived from the six isomers of dichloronitroaniline. The synthesis of azo dyes from these precursors is a cornerstone in the development of colorants for various applications, including textiles and potentially as probes in biological research. The position of the chloro and nitro substituents on the aniline ring significantly influences the resulting dye's photophysical properties and fastness. This document summarizes available experimental data, outlines detailed experimental protocols, and presents logical workflows for the synthesis and characterization of these dyes.
Comparative Performance Data
Table 1: Spectroscopic Properties of Dyes Derived from Dichloronitroaniline Isomers
| Dichloronitroaniline Isomer | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| 2,4-dichloroaniline | 3-aminophenol | 404 - 482 | Not Reported | DMF |
| 2,5-dichloroaniline | Various | Not specified | Not specified | Not specified |
| 2,6-dichloro-4-nitroaniline | Not specified | Not specified | Not specified | Not specified |
| 3,4-dichloroaniline | Not specified | Not specified | Not specified | Not specified |
| 3,5-dichloroaniline | Not specified | Not specified | Not specified | Not specified |
| 2,3-dichloroaniline | Not specified | Not specified | Not specified | Not specified |
Note: Data for many isomers is not available in a comparative context. The performance of azo dyes is highly dependent on the coupling component used.
Table 2: Fastness Properties of Dyes Derived from Dichloronitroaniline Isomers on Polyester Fabric
| Dichloronitroaniline Isomer | Coupling Component | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |
| 2,4-dichloroaniline | 3-aminophenol derivatives | Excellent | Excellent | Good to Very Good |
| 2,5-dichloroaniline | Various | Fair to Excellent | Not specified | Not specified |
| 2,6-dichloro-4-nitroaniline | Not specified | Generally Good | Generally Very Good to Excellent | Generally Good |
| 3,4-dichloroaniline | Not specified | Not specified | Not specified | Not specified |
| 3,5-dichloroaniline | Not specified | Not specified | Not specified | Not specified |
| 2,3-dichloroaniline | Not specified | Not specified | Not specified | Not specified |
Note: Fastness ratings are based on a scale of 1-8 for light fastness (where 8 is excellent) and 1-5 for wash and rubbing fastness (where 5 is excellent). The data for isomers other than 2,4- and 2,5-dichloroaniline are inferred from general knowledge of analogous nitroaniline-based dyes.
Experimental Protocols
Detailed and standardized experimental procedures are critical for the reproducible synthesis and evaluation of dye performance.
Synthesis of Azo Dyes: A General Protocol
The synthesis of azo dyes from dichloronitroaniline isomers follows a two-step process: diazotization and azo coupling[1][2].
1. Diazotization of Dichloronitroaniline Isomer:
-
Dissolve the specific dichloronitroaniline isomer (10 mmol) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol) dropwise, maintaining the temperature below 5°C with constant stirring.
-
Continue stirring for 30 minutes to ensure the complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).
2. Azo Coupling:
-
Prepare a solution of the coupling component (10 mmol) in an appropriate solvent (e.g., a dilute aqueous sodium hydroxide solution for phenolic couplers).
-
Cool the coupling component solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Adjust the pH of the reaction mixture as required for the specific coupling component (typically acidic for amines and alkaline for phenols) to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete precipitation of the azo dye.
-
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in a vacuum oven at a suitable temperature (e.g., 60°C). Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or dimethylformamide (DMF).
Spectroscopic Characterization: UV-Visible Spectroscopy
The absorption characteristics of the synthesized dyes are determined using a UV-Visible spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of the purified dyes in a suitable spectroscopic grade solvent (e.g., DMF, ethanol, or chloroform) at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Measurement: Record the absorption spectrum of each dye solution over a wavelength range of 200-800 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).
Fastness Property Testing
The following are standardized methods for assessing the fastness properties of the synthesized dyes on a given substrate (e.g., polyester fabric).
-
Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions.
-
Simultaneously, a set of blue wool standards with known light fastness ratings (1 to 8) are exposed.
-
The light fastness of the test specimen is assessed by comparing the change in its color to the change in color of the blue wool standards.
-
-
Wash Fastness (ISO 105-C06):
-
A specimen of the dyed fabric, in contact with a multifibre adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales (rated 1 to 5).
-
-
Rubbing Fastness (ISO 105-X12):
-
A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth using a crockmeter under a specified pressure.
-
The amount of color transferred to the white cloths is assessed using a grey scale for staining (rated 1 to 5).
-
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
References
A Comparative Spectroscopic Analysis of 2,3-, 2,5-, and 2,6-Dichloronitroaniline Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2,3-dichloronitroaniline, 2,5-dichloronitroaniline, and 2,6-dichloronitroaniline. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
The structural nuances of isomeric compounds present a significant challenge in chemical analysis and drug development. Dichloronitroanilines, a group of compounds with various industrial and research applications, exist in several isomeric forms, each possessing unique physicochemical properties. This guide offers a detailed spectroscopic comparison of three common isomers: 2,3-dichloronitroaniline, 2,5-dichloronitroaniline, and 2,6-dichloronitroaniline. Understanding their distinct spectral fingerprints is crucial for accurate identification, quality control, and the development of new synthetic methodologies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three dichloronitroaniline isomers. These values provide a basis for distinguishing between the isomers using common analytical techniques.
UV-Visible Spectroscopy
| Compound | λmax (nm) | Solvent |
| 2,3-Dichloronitroaniline | Data not available | - |
| 2,5-Dichloronitroaniline | 240, 322 | Heptane |
| 2,6-Dichloronitroaniline | 240, 322[1] | Heptane |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,3-Dichloronitroaniline | Data not available |
| 2,5-Dichloronitroaniline | N-H stretching, C-H (aromatic), C=C (aromatic), NO₂ stretching (asymmetric and symmetric), C-N stretching, C-Cl stretching |
| 2,6-Dichloronitroaniline | N-H stretching, C-H (aromatic), C=C (aromatic), NO₂ stretching (asymmetric and symmetric), C-N stretching, C-Cl stretching[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons | NH₂ Protons | Solvent |
| 2,3-Dichloronitroaniline | Data not available | Data not available | - |
| 2,5-Dichloronitroaniline | Multiplet | Singlet | CDCl₃ |
| 2,6-Dichloronitroaniline | Multiplet | Singlet | CDCl₃ |
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Carbons | Solvent |
| 2,3-Dichloronitroaniline | ~145.1, 132.7, 130.5, 127.7 | DMSO-d₆ |
| 2,5-Dichloronitroaniline | Data not available | - |
| 2,6-Dichloronitroaniline | Data not available | - |
Mass Spectrometry
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dichloronitroaniline | 206/208/210 | [M-NO₂]⁺, [M-NO₂-Cl]⁺ |
| 2,5-Dichloronitroaniline | 206/208/210 | [M-NO₂]⁺, [M-NO₂-Cl]⁺ |
| 2,6-Dichloronitroaniline | 206/208/210[3] | [M-NO₂]⁺, [M-NO₂-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may require optimization based on the instrumentation and sample characteristics.
UV-Visible Spectroscopy
A dilute solution of the dichloronitroaniline isomer is prepared in a suitable UV-grade solvent, such as heptane or ethanol. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The solvent is used as a reference.
Infrared (IR) Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A few milligrams of the purified dichloronitroaniline isomer are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard. Standard pulse sequences are employed for both ¹H and ¹³C nuclei.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique for these compounds. The instrument is operated in full-scan mode to obtain the mass spectrum, revealing the molecular ion and its fragmentation pattern.
Visualization of Experimental Workflow and Isomer Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to comparing the dichloronitroaniline isomers based on their spectral data.
Caption: General workflow for the spectroscopic analysis of dichloronitroaniline isomers.
Caption: Logical framework for distinguishing dichloronitroaniline isomers via spectroscopy.
References
Navigating Reactivity: A Comparative Guide to Dichloronitroaniline Isomers for Researchers and Drug Development Professionals
A detailed analysis of the six dichloronitroaniline isomers reveals a landscape of varied reactivity, governed by the interplay of electronic and steric effects. This guide provides a comprehensive comparison of these isomers, offering insights into their chemical behavior, supported by experimental data and detailed protocols, to aid in their strategic application in research and pharmaceutical development.
The substitution pattern of chlorine and nitro groups on the aniline ring profoundly influences the electron density distribution and, consequently, the reactivity of the different dichloronitroaniline isomers. These differences are critical in the context of drug design and the synthesis of novel chemical entities, where precise control over reaction kinetics and regioselectivity is paramount. This guide will delve into the factors governing the reactivity of the six dichloronitroaniline isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro-4-nitroaniline.
Comparative Analysis of Isomer Reactivity
The reactivity of dichloronitroaniline isomers is primarily dictated by the electron-withdrawing nature of both the chlorine atoms and the nitro group.[1] These substituents deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution (SNAr).[2] The position of these groups relative to the amino group and to each other determines the extent of this electronic influence and introduces steric considerations.
The basicity of the amino group, a key indicator of its nucleophilicity, is significantly reduced in all isomers compared to aniline due to the inductive (-I) and resonance (-R) effects of the nitro and chloro substituents.[1] The reactivity of the isomers in reactions such as diazotization, which involves the amino group, is directly related to this basicity.
While direct comparative kinetic data for all six isomers is scarce in the literature, the principles of physical organic chemistry allow for a qualitative assessment of their relative reactivity. For instance, in nucleophilic aromatic substitution reactions where a chlorine atom is displaced, isomers with the nitro group positioned ortho or para to a chlorine atom are expected to be more reactive due to the resonance stabilization of the negatively charged Meisenheimer intermediate.[2]
Table 1: Physicochemical Properties and Predicted Reactivity of Dichloronitroaniline Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Reactivity Trend (Basicity/Nucleophilicity of -NH2) | Predicted Reactivity Trend (SNAr of Ar-Cl) |
| 2,3-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 119-121 | Moderate | High (Cl at C-2 activated by -NO2 at C-4) |
| 2,4-Dichloro-5-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 145-147 | Low | Moderate (Cl at C-2/C-4, -NO2 at C-5) |
| 2,5-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 178-180 | Low | High (Cl at C-2/C-5 activated by -NO2 at C-4) |
| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 191-193[3] | Very Low (Steric hindrance) | High (Cl at C-2/C-6 activated by -NO2 at C-4) |
| 3,4-Dichloro-5-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 157-159 | Moderate | Low (Cl at C-3/C-4, -NO2 at C-5) |
| 3,5-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 154-156 | High | High (Cl at C-3/C-5 activated by -NO2 at C-4) |
Note: Predicted reactivity is based on established principles of electronic and steric effects. Experimental verification is recommended.
Experimental Protocols
To quantitatively assess the reactivity of dichloronitroaniline isomers, a series of standardized experiments can be performed. The following protocols outline methodologies for determining key reactivity parameters.
Protocol 1: Determination of Relative Basicity by pKa Measurement
The acid dissociation constant (pKa) of the conjugate acid of each dichloronitroaniline isomer provides a quantitative measure of the basicity of the amino group.
Methodology:
-
Sample Preparation: Prepare a standard solution (e.g., 0.01 M) of each dichloronitroaniline isomer in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid. A higher pKa value indicates a more basic amino group.
Protocol 2: Kinetic Analysis of Diazotization
The rate of diazotization of the amino group can be monitored spectrophotometrically to compare the reactivity of the isomers.
Methodology:
-
Reagent Preparation: Prepare solutions of each dichloronitroaniline isomer, sodium nitrite, and a coupling agent (e.g., N-(1-naphthyl)ethylenediamine) in an acidic medium (e.g., dilute HCl).
-
Reaction Initiation: Initiate the diazotization reaction by mixing the amine solution with the sodium nitrite solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: At timed intervals, take aliquots of the reaction mixture and add them to the coupling agent solution. The diazonium salt formed will react with the coupling agent to produce a colored azo dye.
-
Spectrophotometric Measurement: Measure the absorbance of the azo dye at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the slope of this plot. A faster rate indicates a more reactive amino group.[4]
Protocol 3: Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)
The rate of substitution of a chlorine atom by a nucleophile can be determined to assess the reactivity of the aromatic ring.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve a dichloronitroaniline isomer and a suitable nucleophile (e.g., piperidine or methoxide) in an appropriate solvent (e.g., methanol or DMSO).
-
Reaction Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow for the quantification of the disappearance of the starting material and the appearance of the product.
-
Kinetic Analysis: Determine the rate constants for the reaction of each isomer by analyzing the concentration versus time data. This can be done by plotting the natural logarithm of the reactant concentration versus time for a pseudo-first-order reaction or by using more complex integrated rate laws if necessary.[5]
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A generalized experimental workflow for the comparative assessment of dichloronitroaniline isomer reactivity.
Caption: The interplay of substituent electronic effects dictates the reactivity of the dichloronitroaniline ring.
Significance in Drug Development
The varied reactivity of dichloronitroaniline isomers has significant implications for drug discovery and development. These compounds can serve as versatile starting materials or key intermediates in the synthesis of a wide range of biologically active molecules.[6] For example, the differential reactivity of the chlorine atoms in certain isomers can be exploited for selective functionalization, allowing for the construction of complex molecular architectures.
Furthermore, the electronic properties conferred by the specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets can all be modulated by the choice of dichloronitroaniline isomer. A thorough understanding of the structure-activity relationships (SAR) is therefore crucial for the rational design of new therapeutic agents.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Cost-Benefit Analysis of Dichloronitroaniline Isomers in Specialty Chemical Synthesis
For researchers and professionals in drug development and specialty chemicals, the selection of starting materials is a critical decision that impacts not only the efficiency and yield of a synthetic route but also its overall cost-effectiveness and environmental footprint. Substituted anilines, particularly dichloronitroanilines, are vital intermediates in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, agrochemicals, and dyes. This guide provides a detailed cost-benefit analysis of using 2,3-dichloro-6-nitroaniline and its isomer, 2,6-dichloro-4-nitroaniline, in the synthesis of a herbicide precursor and a disperse dye, respectively.
Comparative Synthesis Overview
This analysis focuses on two distinct synthetic pathways that utilize dichloronitroaniline isomers as key precursors:
-
Synthesis of 2-chloro-6-nitro-3-phenoxyaniline , a precursor to the herbicide Aclonifen, from 2,3-dichloro-6-nitroaniline.
-
Synthesis of Disperse Brown 1 , an azo dye, from 2,6-dichloro-4-nitroaniline.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of the dichloronitroaniline precursors and their subsequent conversion to the final products. Prices for reagents are based on commercially available listings and may vary depending on the supplier, purity, and quantity.
Table 1: Synthesis of Dichloronitroaniline Isomers
| Parameter | 2,3-dichloro-6-nitroaniline Synthesis | 2,6-dichloro-4-nitroaniline Synthesis |
| Starting Material | 2,3,4-Trichloronitrobenzene | 4-Nitroaniline |
| Key Reagents | 30% Ammonia water, p-hydroxybenzenesulfonic acid (catalyst) | Chlorine bleaching liquor, Hydrochloric acid |
| Yield | ~99%[1] | 85-90%[2] |
| Purity | ~99.5%[1] | ~97%[2] |
| Reaction Conditions | 80°C, 0.3 MPa, 6 hours[1] | 5-20°C, then 70°C, atmospheric pressure[2] |
| Starting Material Cost | €40.00 / 25g (99% purity)[3] | $155.00 / 1kg (≥98.0% purity) |
| Product Cost | $46.00 / 1g (97% purity)[2] | $9.00 - $10.00 / kg[4] |
Table 2: Synthesis of Final Products
| Parameter | Aclonifen Precursor Synthesis | Disperse Brown 1 Synthesis |
| Starting Material | 2,3-dichloro-6-nitroaniline | 2,6-dichloro-4-nitroaniline |
| Key Reagents | Sodium phenoxide, Acetonitrile | Sodium nitrite, Sulfuric acid, N,N-bis(2-hydroxyethyl)-3-chloroaniline |
| Yield | High (not specified quantitatively in the reference) | Good to Excellent (not specified quantitatively in the reference) |
| Purity | High (suitable for further steps) | High (suitable for dye applications) |
| Reaction Conditions | Reflux in acetonitrile for 5 hours[5] | Diazotization at 0-5°C, followed by azo coupling[6] |
| Key Reagent Cost | Sodium phenoxide: $100.00 / 50g (>98.0% purity)[7] | 4-Nitroaniline (precursor to diazo component): $155.00 / 1kg (≥98.0% purity) |
Experimental Protocols
Synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-Trichloronitrobenzene
This protocol is based on a patented industrial method with high yield.[1]
Materials:
-
2,3,4-Trichloronitrobenzene (120g)
-
30% Ammonia water (240g)
-
Water (240g)
-
p-hydroxybenzenesulfonic acid (6g)
-
High-pressure autoclave
Procedure:
-
Charge the high-pressure autoclave with water, 30% ammonia water, 2,3,4-trichloronitrobenzene, and p-hydroxybenzenesulfonic acid.
-
Stir the mixture and heat to 80°C.
-
Maintain the reaction at a pressure of 0.3 MPa for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by suction filtration.
-
Wash the product with water until neutral.
-
Dry the product to obtain 2,3-dichloro-6-nitroaniline.
Expected Yield: ~99%[1]
Synthesis of 2-chloro-6-nitro-3-phenoxyaniline (Aclonifen Precursor)
This protocol describes the etherification of 2,3-dichloro-6-nitroaniline with sodium phenoxide.[5]
Materials:
-
2,3-dichloro-6-nitroaniline (103.5 g, 0.5 mol)
-
Sodium phenoxide (63.8 g, 0.55 mol)
-
Acetonitrile (1000 ml)
-
Chloroform
-
Isopropanol
Procedure:
-
Dissolve 2,3-dichloro-6-nitroaniline and sodium phenoxide in acetonitrile.
-
Heat the solution under reflux for 5 hours.
-
Concentrate the reaction mixture.
-
Dissolve the residue in chloroform and extract twice with water.
-
Dry the chloroform solution and concentrate to yield the crude product.
-
Recrystallize the crude product from hot isopropanol to obtain pure 2-chloro-6-nitro-3-phenoxyaniline.
Synthesis of 2,6-dichloro-4-nitroaniline from 4-Nitroaniline
This method involves the direct chlorination of 4-nitroaniline.[6]
Materials:
-
4-nitroaniline (28 g)
-
Concentrated hydrochloric acid (250 ml)
-
Potassium chlorate (16.4 g)
-
Water
-
Alcohol
-
Glacial acetic acid
Procedure:
-
Dissolve 4-nitroaniline in concentrated hydrochloric acid at 50°C in a reaction flask.
-
Gradually add a solution of potassium chlorate in water to the reaction mixture at approximately 25°C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
-
Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
Expected Yield: 87%
Synthesis of Disperse Brown 1
This is a two-step process involving diazotization and azo coupling.[6]
Step 1: Diazotization of 2,6-dichloro-4-nitroaniline
-
Dissolve 2,6-dichloro-4-nitroaniline in cold concentrated sulfuric acid or a mixture of acetic and propionic acids.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution to the amine solution with vigorous stirring, ensuring the temperature remains below 5°C to form the diazonium salt solution.
Step 2: Azo Coupling
-
Prepare a solution of the coupling component, N,N-bis(2-hydroxyethyl)-3-chloroaniline, in an appropriate solvent.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous stirring.
-
Maintain the temperature and pH of the reaction mixture as required for the specific coupling reaction.
-
The Disperse Brown 1 dye will precipitate out of the solution upon completion of the reaction.
-
Collect the dye by filtration, wash with water, and dry.
Process Visualizations
References
- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 2. 2,3-Dichloro-6-nitroaniline | 65078-77-5 [sigmaaldrich.com]
- 3. 2,3,4-Trichloronitrobenzene | CymitQuimica [cymitquimica.com]
- 4. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]
- 5. EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. store.p212121.com [store.p212121.com]
A Comparative Guide to the Synthetic Routes of Dichloronitroanilines
For Researchers, Scientists, and Drug Development Professionals
Dichloronitroanilines are a class of chemical compounds with significant applications as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The precise positioning of the chloro and nitro groups on the aniline ring is crucial for the desired reactivity and final product characteristics. This guide provides a comprehensive review of various synthetic routes for several dichloronitroaniline isomers, presenting a comparative analysis of methodologies, experimental data, and reaction pathways.
Synthetic Routes to Dichloronitroaniline Isomers
The synthesis of dichloronitroanilines can be broadly categorized into three main strategies:
-
Chlorination of Nitroanilines: This approach involves the direct chlorination of a nitroaniline isomer. The regioselectivity of the chlorination is influenced by the directing effects of the amino and nitro groups, as well as the reaction conditions.
-
Nitration of Dichloroanilines: In this method, a dichloroaniline isomer is subjected to nitration. The position of the incoming nitro group is determined by the positions of the chlorine atoms and the amino group.
-
Amination of Trichloronitrobenzenes: This route involves the nucleophilic aromatic substitution of a chlorine atom in a trichloronitrobenzene molecule with an amino group. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.
Below is a detailed comparison of the synthetic routes for specific dichloronitroaniline isomers.
2,6-Dichloro-4-nitroaniline
This isomer is a key intermediate, particularly in the production of fungicides.[1] Several methods for its synthesis have been reported, primarily involving the chlorination of p-nitroaniline.
Synthetic Pathways
Caption: Synthetic routes to 2,6-Dichloro-4-nitroaniline.
Comparison of Synthetic Methods for 2,6-Dichloro-4-nitroaniline
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorination | p-Nitroaniline, Potassium Chlorate, Hydrochloric Acid | Water | ~25 | 87 | [2] |
| Chlorination | p-Nitroaniline, Hydrogen Peroxide (30%) | Mother liquor from previous batch | 10 | 99.0 | [3] |
| Chlorination | p-Nitroaniline, Chlorine Gas | Acetic Acid | 20-65 | 79-90.6 | [1][4] |
| Chlorination | p-Nitroaniline, Chlorine Gas | Aqueous Hydrochloric Acid (4-7.5 N) | 95-110 | 92 | [5] |
| Chlorination | p-Nitroaniline, Chlorine Bleaching Liquor | Water, HCl or HNO3 | 5-70 | >80 | [6][7] |
| Liquid-Liquid Chlorination | p-Nitroaniline, Chlorine Gas | 1,2-Dichloroethane | 60 | 90.6 (selectivity) | [8][9] |
Experimental Protocols
Method 1: Chlorination with Potassium Chlorate/HCl [2]
-
Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water at approximately 25°C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water and a small amount of alcohol.
-
Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol. The reported yield is 87% with a melting point of 185-188°C.
Method 2: Chlorination with Hydrogen Peroxide/HCl [3]
-
To a 500 mL three-necked flask, add 30 mL of the mother liquor from a previous batch and 13.8 g (0.1 mol) of p-nitroaniline.
-
Cool the mixture to 10°C under mechanical stirring.
-
Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over 2 hours.
-
Allow the mixture to stand at room temperature until a solid precipitate forms.
-
Separate the filter cake and filtrate by filtration.
-
Dry the filter cake at 65°C for 4 hours to obtain 20.5 g of 2,6-dichloro-4-nitroaniline (99.0% yield).
2,4-Dichloro-6-nitroaniline
This isomer is synthesized through the nitration of 2,4-dichloroaniline or the chlorination of o-nitroaniline.
Synthetic Pathways
Caption: Synthetic routes to 2,4-Dichloro-6-nitroaniline.
Comparison of Synthetic Methods for 2,4-Dichloro-6-nitroaniline
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nitration | 2,4-Dichloroaniline | Fuming Nitric Acid, Sulfuric Acid | - | - | Not specified | [4] |
| Chlorination | Nitroaniline | Chlorine Gas, Hydrogen Chloride | Acetic Acid | 20-65 | Not specified | [4] |
Experimental Protocols
Method 1: Nitration of 2,4-Dichloroaniline [4]
A widely used method involves the direct nitration of 2,4-dichloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent. The electrophilic nitronium ion attacks the electron-rich aromatic ring, primarily at the ortho position relative to the amino group.
Method 2: Chlorination of Nitroaniline [4]
Nitroaniline is reacted with chlorine gas in a medium such as acetic acid. The reaction temperature is controlled between 20°C and 65°C. Hydrogen chloride gas is introduced to facilitate the chlorination.
2,3-Dichloro-6-nitroaniline
The primary route to this isomer is the amination of 2,3,4-trichloronitrobenzene.
Synthetic Pathway
Caption: Synthetic route to 2,3-Dichloro-6-nitroaniline.
Synthesis of 2,3-Dichloro-6-nitroaniline
| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| Ammonolysis | 2,3,4-Trichloronitrobenzene | 30% Ammonia Water | p-hydroxybenzenesulfonic acid | Water | 80 | 0.3-0.4 | 99.0-99.3 | 99.3-99.6 | [10] |
| Ammonolysis | 2,3,4-Trichloronitrobenzene | 30% Ammonia Water | m-hydroxybenzene sulfonic acid | Water | 80 | 0.3 | 99.3 | 99.2 | [10] |
| Ammonolysis | 2,3,4-Trichloronitrobenzene | 30% Ammonia Water | 2,4-bisphenol sulfur | Water | 80 | 0.3 | 99.1 | 99.3 | [10] |
Experimental Protocol
Method: Ammonolysis of 2,3,4-Trichloronitrobenzene [10]
-
Charge an autoclave with 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.
-
Stir the mixture and maintain the temperature at 80°C and a pressure of 0.4 MPa for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the product by suction filtration.
-
Wash the product with water and dry to obtain 108.6g of 2,3-dichloro-6-nitroaniline (99.0% yield, 99.3% purity).
4,5-Dichloro-2-nitroaniline
This isomer is typically prepared from aniline derivatives through nitration and subsequent chlorination or by the amination of 2,4,5-trichloronitrobenzene.[11][12]
Synthetic Pathways
Caption: Synthetic routes to 4,5-Dichloro-2-nitroaniline.
Synthesis of 4,5-Dichloro-2-nitroaniline
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | | Amination | 2,4,5-Trichloronitrobenzene | Ammonia | Inert Solvent | 150-220 |[12] | | Nitration & Chlorination | Aniline Derivative | Nitrating & Chlorinating agents | - | - |[11] |
Experimental Protocol
Method: Amination of 2,4,5-Trichloronitrobenzene [12]
The synthesis involves reacting 2,4,5-trichloronitrobenzene with about 200 to 3000 mole percent of ammonia in a solvent inert to ammonia at temperatures ranging from approximately 150°C to 220°C. A preferred temperature range is 160°C to 195°C.
Other Dichloronitroaniline Isomers
Information on the synthesis of other isomers is less detailed in the initial literature search. However, some routes can be inferred or have been briefly mentioned.
-
3,6-Dichloro-2-nitroaniline: Can be synthesized from trichloronitrobenzene through nitration followed by ammonolysis.[13]
-
2,5-Dichloro-4-nitroaniline: A multi-step reaction involving nitration and subsequent treatment with alcoholic ammonia has been reported.[14]
-
2,3-Dichloro-4-nitroaniline: Typically synthesized by the nitration of 2,3-dichloroaniline.[15]
-
3,5-Dichloroaniline: While not a dichloronitroaniline, its synthesis from 2,6-dichloro-4-nitroaniline via a diazotization reaction is a notable transformation.[16]
This guide provides a foundational overview of the synthetic routes to various dichloronitroaniline isomers. For detailed process optimization and safety considerations, consulting the primary literature is highly recommended. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired purity, yield, and scalability of the process.
References
- 1. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]
- 4. Buy 2,4-Dichloro-6-nitroaniline | 2683-43-4 [smolecule.com]
- 5. patents.justia.com [patents.justia.com]
- 6. prepchem.com [prepchem.com]
- 7. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 8. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]
- 13. Buy 3,6-Dichloro-2-nitroaniline (EVT-3185245) | 15944-74-8 [evitachem.com]
- 14. 2,5-DICHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Method for synthetizing 3,5-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-4-nitroaniline: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures for 2,3-Dichloro-4-nitroaniline
This compound is a hazardous chemical that requires strict disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for regulatory compliance and responsible laboratory practice.
I. Immediate Actions and Safety Precautions
Before handling this compound for disposal, it is imperative to be familiar with its hazards. This compound is toxic if swallowed, inhaled, or absorbed through the skin and is very toxic to aquatic life with long-lasting effects[1][2][3].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemically impermeable gloves must be worn. Always inspect gloves prior to use[4][5].
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary[5][6].
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact[6][7].
-
Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust or vapors[6][7]. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[5][8].
In Case of a Spill:
-
Immediately evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth[9].
-
Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for disposal[4].
-
Do not allow the substance to enter drains or waterways[4][9].
II. Logistical and Operational Disposal Plan
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain[9].
Waste Collection and Storage:
-
Container Selection: Use a dedicated, chemically compatible container with a secure lid for collecting waste this compound. The container must be in good condition and free from leaks[9][10].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard")[9][10].
-
Segregation: Store the hazardous waste container away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[6][9].
-
Storage Location: Store the sealed container in a cool, dry, and well-ventilated area, away from sources of ignition[4][7].
Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[9]. All disposal activities must be conducted in accordance with federal, state, and local regulations[9][11].
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal to ensure a clear audit trail[9].
III. Quantitative Data Summary
While specific quantitative parameters for disposal methods are determined by licensed disposal facilities and regulatory bodies, the following table summarizes key hazard and safety information.
| Parameter | Value/Information |
| GHS Hazard Statements | H300+H330: Fatal if swallowed or if inhaled. H310: Fatal in contact with skin. H373: May cause damage to organs through prolonged or repeated exposure. H410/H411/H412: Very toxic/toxic/harmful to aquatic life with long lasting effects. |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, protective clothing, respiratory protection (if needed). |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. |
| Spill Containment | Use inert absorbent material (vermiculite, sand, earth). |
| Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge to sewer systems. |
IV. Experimental Protocols: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated[9].
Triple Rinsing Procedure:
-
To decontaminate an empty container, triple rinse it with a suitable solvent such as acetone or methanol[9].
-
The rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal[9].
-
After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal[9]. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill[4].
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. hopemaxchem.com [hopemaxchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. aarti-industries.com [aarti-industries.com]
Personal protective equipment for handling 2,3-Dichloro-4-nitroaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dichloro-4-nitroaniline was publicly available at the time of this document's creation. The following safety and handling information is synthesized from the SDS of the closely related isomer, 2,6-Dichloro-4-nitroaniline, and other similar chlorinated nitroanilines. Researchers, scientists, and drug development professionals should treat this guidance as a baseline and conduct a thorough risk assessment before handling this compound.
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. Fire/flame resistant and impervious clothing. | EN 374 (EU).[1] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] | NIOSH (US) or EN 149 (EU) approved respirator. |
| Body | Protective clothing to prevent skin exposure. | Wear appropriate protective clothing. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal:
-
Container Disposal:
-
Do not reuse empty containers.
-
Dispose of contaminated packaging in the same way as the substance itself.
-
Accidental Release Measures
In case of a spill or release, follow these procedures to mitigate the hazard.
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning:
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this hazardous chemical.
Caption: Workflow for handling hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
